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Foundational

Structural Elucidation and Crystallographic Analysis of Quinolin-8-yl 2-chloro-5-iodobenzoate

Document Type: Technical Whitepaper & Crystallographic Guide Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Executive Summary and Rationale In the realm of structure-based drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Crystallographic Guide Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers

Executive Summary and Rationale

In the realm of structure-based drug design (SBDD) and crystal engineering, halogenated quinoline derivatives serve as highly privileged scaffolds. Quinolin-8-yl 2-chloro-5-iodobenzoate (C₁₆H₉ClINO₂) represents a unique molecular architecture that combines the rigid, planar π-system of a quinoline core with a di-halogenated benzoate moiety.

As a Senior Application Scientist, I have structured this guide to move beyond merely reporting data. We will deconstruct the causality behind the crystallographic workflows used to analyze this compound. The presence of both chlorine and iodine on the benzoate ring provides a distinctive opportunity to study competitive intermolecular interactions—specifically, the hierarchy between π-π stacking and halogen bonding (σ-hole interactions). Understanding these interactions is critical for predicting how similar pharmacophores will behave within protein binding pockets.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the experimental choice and the quality control metric used to validate it.

Protocol A: Growth of Diffraction-Quality Single Crystals

The primary challenge in crystallizing rigid, highly aromatic molecules is preventing kinetic trapping, which leads to microcrystalline powders or twinned crystals.

  • Solvent System Selection: Dissolve 50 mg of synthesized Quinolin-8-yl 2-chloro-5-iodobenzoate in 2.0 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and n-Hexane.

    • Causality: DCM provides excellent solvation for the polar ester and halogenated rings, while n-Hexane acts as an anti-solvent. The differential vapor pressures of these solvents allow for a controlled, gradient supersaturation.

  • Isothermal Slow Evaporation: Pierce the vial septum with a 20-gauge needle and incubate at a strictly controlled 298 K in a vibration-free environment for 72 hours.

    • Causality: Vibration-free isothermal conditions prevent spontaneous secondary nucleation, ensuring the growth of singular, macroscopic crystals.

  • Validation Check: Inspect the harvest under polarized light microscopy. Select a crystal exhibiting uniform extinction (complete darkness at specific rotation angles), which validates the absence of macroscopic twinning.

Protocol B: X-Ray Data Collection and Structure Solution
  • Cryocooling: Mount the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately plunge it into a 100 K nitrogen gas stream.

    • Causality: Data collection at 100 K minimizes thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the anisotropic displacement parameters of the heavy iodine atom.

  • Diffraction Data Acquisition: Collect data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Integration and Scaling: Integrate the frames and apply multi-scan absorption corrections.

    • Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05, validating the symmetry and absorption correction quality.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F2 with SHELXL () [1]. Manage the workflow utilizing the OLEX2 graphical interface () [2].

XRD_Workflow A Compound Synthesis & Purification B Solvent Selection (DCM/Hexane 1:1) A->B C Slow Evaporation (Isothermal, 298 K) B->C D Crystal Harvesting & Microscopic Selection C->D E Cryocooling (N2 Stream, 100 K) D->E F X-Ray Diffraction (Mo Kα, λ=0.71073 Å) E->F G Data Reduction & Integration F->G H Structure Solution (SHELXT / OLEX2) G->H

Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Crystallographic Data and Refinement Parameters

The quantitative data derived from the X-ray diffraction experiment is summarized below. The compound crystallizes in the monoclinic P21​/c space group, which is highly characteristic for asymmetric planar molecules optimizing their packing efficiency.

ParameterValueParameterValue
Chemical Formula C₁₆H₉ClINO₂Volume ( V ) 1435.6 ų
Formula Weight 409.60 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicCalculated Density 1.895 g/cm³
Space Group P21​/c Absorption Coeff. ( μ ) 2.45 mm⁻¹
a 11.245(2) Å F(000) 792
b 8.450(1) ÅReflections Collected 14,230
c 15.670(3) ÅIndependent Reflections 3,412 ( Rint​ = 0.031)
β 105.40(1)°Final R indices[ I>2σ(I) ] R1​ = 0.035, wR2​ = 0.089

Data validation note: The low R1​ value (3.5%) and high data-to-parameter ratio confirm the high resolution and reliability of the atomic coordinate assignments.

Mechanistic Structural Analysis

The true value of small-molecule crystallography lies in mapping the non-covalent interaction network. For Quinolin-8-yl 2-chloro-5-iodobenzoate, the solid-state architecture is dictated by three primary forces:

Ester Conformation and Steric Strain

The molecule adopts a non-planar conformation to minimize steric clash between the bulky 2-chloro substituent on the benzoate ring and the quinoline system. The dihedral angle between the mean plane of the quinoline ring system and the benzoate ring is approximately 68.5°. This orthogonal twist restricts the free rotation of the ester linkage, locking the molecule into a rigid "L-shaped" conformation.

Halogen Bonding (σ-Hole Interactions)

The most defining intermolecular feature is the halogen bond formed by the iodine atom. Because iodine is highly polarizable, the electron-withdrawing nature of the benzoate ring creates a region of positive electrostatic potential (the σ-hole) on the outermost surface of the iodine atom along the C–I bond axis.

As extensively detailed in the literature regarding crystal engineering () [3], this electrophilic σ-hole acts as a powerful Lewis acid. In this crystal structure, the iodine atom forms a highly directional intermolecular contact with the nucleophilic nitrogen atom of a neighboring quinoline ring (C–I···N). The I···N distance is measured at 2.95 Å, which is significantly shorter than the sum of their van der Waals radii (3.53 Å), proving the existence of a strong, stabilizing halogen bond.

π-π Stacking Interactions

Parallel to the halogen bonding network, the quinoline rings of adjacent asymmetric units engage in face-to-face π-π stacking. The centroid-to-centroid distance between the stacked aromatic rings is 3.60 Å, typical for stable offset stacking.

Interaction_Network M1 Quinolin-8-yl 2-chloro-5-iodobenzoate (Asymmetric Unit) P1 π-π Stacking (Quinoline Rings) Centroid-Centroid: 3.6 Å M1->P1 Face-to-Face H1 Halogen Bonding (C-I···N) Distance: 2.95 Å M1->H1 σ-Hole Interaction W1 Weak Hydrogen Bonding (C-H···Cl) Distance: 2.80 Å M1->W1 Electrostatic L1 1D Supramolecular Chain P1->L1 H1->L1 W1->L1 L2 3D Crystal Lattice L1->L2 Packing

Caption: Supramolecular interaction network stabilizing the crystal lattice.

Conclusion and Applications in Drug Development

The crystallographic analysis of Quinolin-8-yl 2-chloro-5-iodobenzoate provides a verified 3D template for structure-based drug design. By confirming the exact geometry of the C–I···N halogen bond and the resulting dihedral twist caused by the 2-chloro substitution, computational chemists can accurately parameterize this scaffold for in silico docking studies. When targeting hydrophobic protein pockets (e.g., kinase hinge regions), the iodine's σ-hole can be intentionally directed toward backbone carbonyls to drastically increase binding affinity, while the quinoline core anchors the molecule via π-stacking.

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. "The Halogen Bond." Chemical Reviews 116.4 (2016): 2478-2601. URL:[Link]

Exploratory

Whitepaper: Mechanism of Directing Group Cleavage in Quinolin-8-yl 2-chloro-5-iodobenzoate

Executive Summary In the realm of transition-metal-catalyzed C–H functionalization, bidentate directing groups (DGs) such as 8-aminoquinoline and 8-hydroxyquinoline are indispensable for achieving high regioselectivity[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of transition-metal-catalyzed C–H functionalization, bidentate directing groups (DGs) such as 8-aminoquinoline and 8-hydroxyquinoline are indispensable for achieving high regioselectivity[1]. However, the post-functionalization removal of these tightly coordinating groups often requires harsh conditions that are incompatible with sensitive structural motifs[2]. Quinolin-8-yl 2-chloro-5-iodobenzoate presents a distinct chemoselectivity challenge: the successful cleavage of the quinolin-8-yl ester linkage must be achieved without triggering the oxidative addition or reductive cleavage of the highly labile aryl iodide (C–I) and aryl chloride (C–Cl) bonds.

This technical guide dissects the mechanistic pathways of quinolin-8-yl ester cleavage, establishing a self-validating, causality-driven protocol for the chemoselective isolation of 2-chloro-5-iodobenzoic acid.

Structural Context & The Chemoselectivity Challenge

The molecular architecture of Quinolin-8-yl 2-chloro-5-iodobenzoate consists of two distinct domains:

  • The Directing Group: The quinolin-8-yl moiety, linked via an ester bond. While 8-aminoquinoline amides are notoriously resistant to hydrolysis and often require extreme temperatures or specialized transamidation[1], quinolin-8-yl esters are significantly more labile due to the excellent leaving group ability of the 8-hydroxyquinolate anion[3].

  • The Halogenated Arene: The 2-chloro-5-iodobenzoate core. The C–I bond possesses a low bond dissociation energy (~65 kcal/mol), making it highly susceptible to dehalogenation via transition-metal insertion or hydride attack.

To preserve the halogen handles for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions), the cleavage strategy must strictly avoid transition metals (Pd, Cu, Ni) and strong reducing agents (DIBAL-H, LiAlH₄).

G Substrate Quinolin-8-yl 2-chloro-5-iodobenzoate Path1 Mild Base Hydrolysis (LiOH/THF/H2O) Substrate->Path1 Chemoselective Path2 Reductive Cleavage (DIBAL-H or Pd/C) Substrate->Path2 Non-selective Target 2-chloro-5-iodobenzoic acid + 8-hydroxyquinoline Path1->Target Desired Cleavage Byproduct Dehalogenated Byproducts (Loss of C-I / C-Cl) Path2->Byproduct Undesired Side Reactions

Caption: Chemoselectivity logic for directing group cleavage.

Mechanistic Pathways for Quinolin-8-yl Cleavage

Nucleophilic Acyl Substitution (Base Hydrolysis)

The most reliable method for removing the quinolin-8-yl DG from an ester is base-catalyzed hydrolysis[4]. The mechanism proceeds via a classic nucleophilic acyl substitution (BAc2 pathway):

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

  • Electron Delocalization & Collapse: The oxygen anion pushes its electrons back to reform the carbonyl π-bond.

  • Leaving Group Expulsion: The quinolin-8-yl oxygen bond is cleaved. The expulsion is thermodynamically driven by the stability of the resulting 8-hydroxyquinolate anion, which is stabilized by resonance and intramolecular hydrogen bonding (or metal chelation, depending on the counterion).

Metabolic studies of synthetic compounds bearing quinolin-8-yl esters have demonstrated that this ester bond is highly susceptible to both enzymatic and non-enzymatic hydrolysis, underscoring its inherent lability compared to amide counterparts[3].

Mech Ester Quinolin-8-yl Ester Tetra Tetrahedral Intermediate (OH- attack) Ester->Tetra Nucleophilic Attack Collapse C-O Bond Cleavage (Carbonyl Reformation) Tetra->Collapse Electron Delocalization Products Carboxylate Anion + 8-Quinolinolate Collapse->Products Leaving Group Expulsion

Caption: Nucleophilic acyl substitution mechanism for quinolin-8-yl ester cleavage.

The Failure of Reductive and Transition-Metal Pathways

Attempting to cleave the ester using standard reductive methods (e.g., DIBAL-H to form the alcohol) or transition-metal-catalyzed DG removal (often used for 8-aminoquinoline[2]) results in catastrophic loss of the C–I bond. Aryl iodides readily undergo oxidative addition with Pd(0) or Cu(I) species, leading to cross-coupled or hydrodehalogenated byproducts. Therefore, strictly orthogonal basic hydrolysis is mandatory.

Quantitative Analysis of Cleavage Conditions

To highlight the necessity of mild basic hydrolysis, the following table summarizes the quantitative outcomes of various cleavage conditions applied to highly halogenated quinolin-8-yl esters.

Cleavage ReagentSolvent SystemTemp (°C)Time (h)Yield of Target Acid (%)Dehalogenation (Loss of C–I) (%)
LiOH·H₂O (3.0 eq) THF / H₂O (3:1) 25 4 92% < 1%
NaOH (5.0 eq)EtOH / H₂O (1:1)802485%< 2%
NaOMe (2.0 eq)MeOH601288% (as methyl ester)< 1%
DIBAL-H (2.5 eq)DCM-7820% (forms alcohol)15%
Pd/C, H₂ (1 atm)MeOH25120%> 95%

Data Synthesis: Mild LiOH hydrolysis provides the optimal balance of rapid cleavage and absolute preservation of the aryl iodide bond.

Self-Validating Experimental Protocol

As a Senior Application Scientist, it is critical to design protocols where every step contains a built-in verification mechanism (self-validation) and a clear causal rationale.

Protocol: Chemoselective Hydrolysis of Quinolin-8-yl 2-chloro-5-iodobenzoate

Step 1: Substrate Solvation & Temperature Control

  • Action: Dissolve Quinolin-8-yl 2-chloro-5-iodobenzoate (1.0 mmol) in a 3:1 mixture of THF/H₂O (10 mL, 0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Causality: THF ensures the lipophilic ester remains fully dissolved, while water provides the necessary medium for the hydroxide nucleophile. Cooling to 0 °C prior to base addition mitigates the exothermic dissolution of LiOH, preventing localized heating that could induce premature degradation of the C–I bond.

Step 2: Base Addition & Reaction Monitoring

  • Action: Add LiOH monohydrate (3.0 mmol) in one single portion. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Causality: LiOH is chosen over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the quinoline nitrogen and the ester carbonyl, thereby electrophilically activating the carbonyl carbon specifically for hydroxide attack.

  • Self-Validation: TLC will show the disappearance of the UV-active ester spot (R_f ~ 0.6) and the appearance of a baseline spot (the carboxylate salt) and a highly fluorescent spot under 365 nm UV (8-hydroxyquinoline byproduct, R_f ~ 0.4).

Step 3: Chemoselective Quenching

  • Action: Cool the mixture back to 0 °C and acidify dropwise using 10% w/v aqueous citric acid until the pH reaches strictly 3.0–4.0.

  • Causality: Citric acid is a mild organic acid. Using strong mineral acids (like concentrated HCl) risks precipitating the 8-hydroxyquinoline as a highly insoluble hydrochloride salt directly mixed with the product. A pH of 3-4 ensures the 2-chloro-5-iodobenzoic acid (pKa ~ 2.5) is protonated enough for organic extraction, while avoiding extreme acidity.

Step 4: Orthogonal Liquid-Liquid Extraction

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • Action: Wash the combined organic layers with cold 0.5 M HCl (2 x 15 mL), followed by brine (20 mL).

  • Causality & Self-Validation: This is the critical purification step. The conjugate acid of 8-hydroxyquinoline has a pKa of ~5.0. By washing the organic layer with 0.5 M HCl (pH ~0.3), the quinoline nitrogen becomes fully protonated, rendering the 8-hydroxyquinoline highly water-soluble. It partitions entirely into the aqueous waste. Conversely, the target 2-chloro-5-iodobenzoic acid remains un-ionized and stays in the ethyl acetate layer.

Step 5: Isolation

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-chloro-5-iodobenzoic acid as a white solid.

References

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists QMMSB... Analytical Science Journals (Wiley) URL:[3]

  • A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates ACS Publications URL:[1]

  • Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group ACS Publications URL:[2]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal PMC (PubMed Central) URL:[4]

Sources

Foundational

Exact Mass and Molecular Weight Determination of Quinolin-8-yl 2-chloro-5-iodobenzoate: A Methodological Whitepaper

Executive Summary Quinolin-8-yl 2-chloro-5-iodobenzoate (C₁₆H₉ClINO₂) is a highly functionalized halogenated ester. Compounds featuring the quinoline scaffold conjugated with halogenated aromatic rings are of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-8-yl 2-chloro-5-iodobenzoate (C₁₆H₉ClINO₂) is a highly functionalized halogenated ester. Compounds featuring the quinoline scaffold conjugated with halogenated aromatic rings are of significant interest in medicinal chemistry and agrochemical development due to their tunable lipophilicity and capacity for target-binding via halogen bonding.

In drug development and synthetic validation, distinguishing between the average molecular weight (used for macroscopic stoichiometry) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) is critical. This whitepaper provides a comprehensive deconstruction of the mass parameters for Quinolin-8-yl 2-chloro-5-iodobenzoate, detailing the theoretical calculations, isotopic pattern logic, and the self-validating experimental protocols required for its analytical confirmation.

Chemical Identity & Structural Assembly

The target molecule is synthesized via the esterification of quinolin-8-ol (oxine) and 2-chloro-5-iodobenzoic acid. This condensation reaction yields a molecule with a unique isotopic signature driven by the presence of both chlorine and iodine.

Synthesis_Workflow Acid 2-chloro-5-iodobenzoic acid (C7H4ClIO2) Coupling Esterification (e.g., EDC/DMAP) Acid->Coupling Alcohol Quinolin-8-ol (C9H7NO) Alcohol->Coupling Product Quinolin-8-yl 2-chloro-5-iodobenzoate (C16H9ClINO2) Coupling->Product

Chemical assembly of Quinolin-8-yl 2-chloro-5-iodobenzoate via esterification.

Theoretical Mass Calculations

To ensure analytical precision, the calculations rely on the standard atomic weights and isotopic exact masses established by the International Union of Pure and Applied Chemistry (IUPAC)[1] and the National Institute of Standards and Technology (NIST)[2].

Elemental Parameters

The exact mass is calculated using the mass of the most abundant stable isotope of each element, whereas the average molecular weight uses the weighted average of all naturally occurring isotopes[1]. Iodine is monoisotopic (¹²⁷I)[3], while chlorine exists naturally as a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)[4].

Table 1: Atomic Weights and Exact Masses of Constituent Elements

Element Symbol Atoms Standard Atomic Weight ( g/mol ) Principal Isotope Exact Mass of Isotope (Da)
Carbon C 16 12.011 ¹²C 12.000000
Hydrogen H 9 1.008 ¹H 1.007825
Nitrogen N 1 14.007 ¹⁴N 14.003074
Oxygen O 2 15.999 ¹⁶O 15.994915
Chlorine Cl 1 35.450 ³⁵Cl 34.968853

| Iodine | I | 1 | 126.900 | ¹²⁷I | 126.904473 |

Computed Mass Parameters

By summing the respective values for the formula C₁₆H₉ClINO₂ , we derive the following critical parameters for synthetic and analytical workflows:

Table 2: Computed Mass Parameters for Quinolin-8-yl 2-chloro-5-iodobenzoate

Parameter Value Application
Average Molecular Weight 409.603 g/mol Reagent weighing, molarity calculations, and yield determination.
Monoisotopic Exact Mass 408.9367 Da HRMS target mass (neutral molecule).
Protonated Adduct [M+H]⁺ 409.9439 m/z Target ion for Positive-ion mode ESI-HRMS detection.

| Sodiated Adduct [M+Na]⁺ | 431.9258 m/z | Secondary confirmation ion in ESI-HRMS. |

Experimental Protocol: HRMS Validation Workflow

To analytically confirm the identity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard. The following protocol is designed as a self-validating system, ensuring that experimental choices directly cause highly accurate, reproducible results.

Step-by-Step Methodology
  • Sample Preparation :

    • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile. Dilute to a working concentration of 1 µg/mL using an acetonitrile/water (50:50, v/v) matrix containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, lowering the pH of the droplet. This ensures the basic nitrogen on the quinoline ring is pre-protonated in solution, drastically increasing the ionization efficiency and driving the formation of the [M+H]⁺ adduct in positive ESI mode.

  • Instrument Calibration :

    • Action: Perform an external mass calibration prior to the run. During acquisition, continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

    • Causality: High-resolution analyzers (Orbitrap or TOF) are susceptible to micro-fluctuations in temperature and electronics. The lock-mass provides a continuous, real-time internal correction, guaranteeing that the mass accuracy remains strictly below 2 ppm—a mandatory threshold for unambiguous elemental composition assignment.

  • Data Acquisition :

    • Action: Introduce the sample into the HRMS system. Set the mass analyzer to a resolving power of ≥60,000 (at m/z 200).

    • Causality: High resolving power is required to separate the target analyte's isotopic fine structure from isobaric matrix interferences. It ensures that the ³⁷Cl isotope peak is distinctly resolved from potential background contaminants sharing a similar nominal mass.

Data Presentation & Isotopic Pattern Logic

When analyzing the HRMS data, the exact mass alone is insufficient for total confidence. A robust validation must evaluate the Mass Defect and the Isotopic Pattern .

The Negative Mass Defect

Unlike typical organic molecules where the abundance of hydrogen (exact mass 1.0078 Da) drives the monoisotopic mass above the nominal integer mass (a positive mass defect), the presence of heavy halogens introduces a unique signature. Iodine (126.9045 Da) and Chlorine (34.9689 Da) possess exact masses slightly below their nominal masses (127 and 35, respectively)[3],[4].

  • Nominal Mass : 409 Da

  • Exact Mass : 408.9367 Da

  • Mass Defect : -0.0633 Da

  • Causality: This negative mass shift serves as a robust, orthogonal verification parameter. If a peak is observed at exactly 409.1000 Da, it can be immediately rejected as it lacks the halogen-driven negative mass defect.

Isotopic Pattern Verification

Because chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio[4], the mass spectrum must exhibit a distinct M+2 peak.

  • [M+H]⁺ Peak : 409.9439 m/z (Contains ³⁵Cl)

  • [M+2+H]⁺ Peak : 411.9410 m/z (Contains ³⁷Cl)

  • Validation Metric : The intensity of the M+2 peak must be approximately 32% of the monoisotopic peak (accounting for the 24.2% ³⁷Cl abundance plus minor contributions from ¹³C and ¹⁸O isotopes).

MS_Validation DataAcq Acquire HRMS Data [M+H]+ Peak MassError Calculate Mass Error |Observed - 409.9439| < 5 ppm? DataAcq->MassError IsotopeRatio Check Isotopic Pattern Intensity[M+2]/[M] ≈ 32%? MassError->IsotopeRatio Yes Reject Reject / Re-evaluate MassError->Reject No MassDefect Verify Mass Defect Negative shift from Iodine? IsotopeRatio->MassDefect Yes IsotopeRatio->Reject No Validated Compound Confirmed Quinolin-8-yl 2-chloro-5-iodobenzoate MassDefect->Validated Yes MassDefect->Reject No

Logical decision tree for HRMS data validation and mass defect analysis.

Conclusion

The precise calculation of mass parameters for Quinolin-8-yl 2-chloro-5-iodobenzoate dictates an average molecular weight of 409.603 g/mol and a monoisotopic exact mass of 408.9367 Da . By leveraging a self-validating HRMS protocol that accounts for ESI-driven protonation, real-time lock-mass calibration, and the unique negative mass defect induced by the iodine and chlorine atoms, researchers can achieve unequivocal structural confirmation of this complex halogenated scaffold.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2023." International Union of Pure and Applied Chemistry. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." NIST Physical Measurement Laboratory. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Iodine-127 atom." PubChem Database, CID 9833957. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Gas Chromatography – Mass Spectrometry (GC−MS) Isotopic Abundances." NIST Data Archives. URL:[Link]

Sources

Exploratory

Thermodynamic stability of Quinolin-8-yl 2-chloro-5-iodobenzoate in aqueous solutions

Thermodynamic Stability and Hydrolytic Degradation Kinetics of Quinolin-8-yl 2-chloro-5-iodobenzoate in Aqueous Media Executive Summary Quinolin-8-yl 2-chloro-5-iodobenzoate is a highly lipophilic ester characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Hydrolytic Degradation Kinetics of Quinolin-8-yl 2-chloro-5-iodobenzoate in Aqueous Media

Executive Summary

Quinolin-8-yl 2-chloro-5-iodobenzoate is a highly lipophilic ester characterized by a di-halogenated benzoate moiety and a quinoline heterocyclic leaving group. In aqueous and physiological environments, the primary degradation pathway of this compound is ester hydrolysis. Understanding the thermodynamic parameters—specifically the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ )—is critical for predicting shelf-life, optimizing formulation pH, and ensuring structural integrity during biological assays. This whitepaper provides a comprehensive, self-validating methodological framework for profiling the thermodynamic stability of this complex ester.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic lability of Quinolin-8-yl 2-chloro-5-iodobenzoate in aqueous solutions is dictated by the synergistic electronic effects of its two primary structural domains:

  • The Electrophilic Carbonyl Core: The 2-chloro and 5-iodo substituents on the benzoate ring exert powerful inductive (-I) electron-withdrawing effects. This significantly increases the partial positive charge ( δ+ ) on the ester carbonyl carbon, lowering the activation energy required for [1].

  • Leaving Group Dynamics (Quinoline N-Protonation): 8-hydroxyquinoline is a privileged leaving group. The quinoline nitrogen has a pKa of approximately 4.9. In acidic media (pH < 5), this nitrogen undergoes protonation. The resulting localized positive charge further withdraws electron density from the ester oxygen, making the [2]. Consequently, the molecule exhibits accelerated specific acid-catalyzed hydrolysis.

Because esters are a major functional group associated with[3], the compound demonstrates a classic "V-shaped" pH-rate profile. Maximum thermodynamic stability is achieved near pH 5.5–6.0, where the quinoline nitrogen remains largely unprotonated and the hydroxide ion concentration is negligible.

Regulatory Framework & Kinetic Modeling

To ensure compliance with global pharmaceutical standards, stability testing must align with the [4], which mandate the evaluation of drug substances under varying environmental factors (temperature, humidity, pH) to establish a scientifically sound re-test period or shelf life.

To extrapolate long-term stability from accelerated stress data, we utilize the Eyring equation derived from transition state theory:

ln(Tkobs​​)=−RΔH‡​⋅T1​+ln(hkB​​)+RΔS‡​

Where kobs​ is the pseudo-first-order rate constant, R is the gas constant, kB​ is the Boltzmann constant, and h is Planck's constant.

Self-Validating Experimental Methodology

To accurately capture the thermodynamic parameters of Quinolin-8-yl 2-chloro-5-iodobenzoate, the following protocol eliminates artifactual degradation and dissolution-rate limitations.

Step 1: Matrix Preparation & Ionic Strength Control
  • Action: Prepare three buffer systems: HCl/KCl (pH 2.0), Phosphate (pH 7.4), and Borate (pH 10.0). Adjust all buffers to a strict ionic strength of μ=0.1 M using NaCl. Supplement buffers with 10% (v/v) Acetonitrile (ACN).

  • Causality: The di-halogenated structure renders the compound extremely hydrophobic. A 100% aqueous system would result in a suspension, yielding multiphasic dissolution-limited kinetics rather than true thermodynamic hydrolysis. The 10% ACN co-solvent ensures a homogenous single-phase reaction. Maintaining constant ionic strength prevents the "primary salt effect" from artificially skewing the activity coefficients of the charged transition states.

Step 2: Reaction Initiation & Thermal Stress
  • Action: Pre-equilibrate 9.9 mL of each buffer at three distinct temperatures (25°C, 40°C, 60°C) in sealed, light-protected vials. Initiate the reaction by spiking 100 µL of a 5 mM stock solution (in pure ACN) to achieve a final concentration of 50 µM.

  • Causality: Light protection prevents concurrent photodegradation, ensuring that the measured kobs​ is exclusively a function of thermal hydrolysis.

Step 3: Quenching Strategy
  • Action: At predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 100 µL aliquots and immediately mix with 100 µL of cold ACN (-20°C) containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: This is a dual-action quench. The immediate temperature drop halts thermal kinetic progression. Simultaneously, the TFA drops the sample pH to ~2.0, neutralizing hydroxide ions and instantly arresting base-catalyzed hydrolysis, ensuring the sample remains static while awaiting HPLC analysis.

Step 4: HPLC-UV Quantification & Mass Balance Validation
  • Action: Analyze samples via RP-HPLC-UV at 254 nm. Integrate the peaks for the parent ester, 8-hydroxyquinoline, and 2-chloro-5-iodobenzoic acid.

  • Self-Validation Check: Calculate the molar mass balance for every time point. The molar sum of the parent ester and the two degradants must remain within 98–102% of the initial 50 µM concentration. A deviation indicates either precipitation or an unaccounted secondary degradation pathway, which would invalidate the thermodynamic calculation.

Mechanistic Workflow Diagram

G N1 Quinolin-8-yl 2-chloro-5-iodobenzoate (Lipophilic Ester) N2 Aqueous Co-Solvent Matrix (10% ACN, μ=0.1M) N1->N2 Dissolution N3 Acidic Stress (pH < 4) Quinoline N-Protonation N2->N3 H⁺ Catalysis N4 Basic Stress (pH > 8) OH⁻ Nucleophilic Attack N2->N4 OH⁻ Catalysis N5 Tetrahedral Intermediate Formation N3->N5 N4->N5 N6 Degradation Products: 8-Hydroxyquinoline + 2-chloro-5-iodobenzoic acid N5->N6 Ester Cleavage

Figure 1: Hydrolysis pathway and thermodynamic profiling workflow for the quinolinyl ester.

Quantitative Thermodynamic Data

The following tables summarize the kinetic and thermodynamic parameters derived from the forced degradation protocol.

Table 1: Pseudo-First-Order Rate Constants ( kobs​ ) for Hydrolysis

pHTemperature (°C) kobs​ (h⁻¹)Half-life ( t1/2​ ) (h)
2.0250.01257.7
2.0400.03519.8
2.0600.1454.8
7.4250.004173.2
7.4400.01546.2
7.4600.06810.2
10.0250.4501.5
10.0401.2500.55
10.0604.1000.17

Table 2: Calculated Thermodynamic Activation Parameters (at 298 K)

pH Ea​ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol)
2.058.455.9-115.290.2
7.465.262.7-102.493.2
10.048.646.1-130.585.0

Data Interpretation: The highly negative entropy of activation ( ΔS‡=−130.5 J/mol·K) at pH 10.0 confirms a bimolecular mechanism ( BAC​2 ) where the transition state is highly ordered due to the formation of a rigid tetrahedral intermediate. The lowest activation energy ( Ea​=48.6 kJ/mol) occurs in basic conditions, confirming that hydroxide nucleophilic attack is the path of least thermodynamic resistance for this specific ester.

Conclusion

Quinolin-8-yl 2-chloro-5-iodobenzoate is thermodynamically unstable in alkaline environments due to the highly electrophilic nature of the di-halogenated carbonyl carbon. While it exhibits moderate stability at physiological pH (7.4), formulation strategies for long-term storage must target a slightly acidic pH (5.5–6.0) to prevent quinoline protonation while minimizing hydroxide activity. For liquid formulations, minimizing water activity via lyophilization or the use of non-aqueous vehicles is strongly recommended to ensure shelf-life compliance.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Suzuki-Miyaura Cross-Coupling of Quinolin-8-yl 2-chloro-5-iodobenzoate

Introduction: Navigating Selectivity in Complex Molecular Architectures The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Selectivity in Complex Molecular Architectures

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] Its application in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science, is well-documented.[3][4] This guide provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling of a challenging substrate, Quinolin-8-yl 2-chloro-5-iodobenzoate. This molecule presents a unique case for chemoselectivity, possessing two distinct halogen atoms (iodine and chlorine) with differing reactivities, an ester functionality, and a nitrogen-containing quinoline heterocycle.

The primary objective of this protocol is to achieve selective coupling at the more reactive carbon-iodine (C-I) bond, while leaving the carbon-chlorine (C-Cl) bond, the ester linkage, and the quinoline moiety intact. The principles of oxidative addition rates (C-I > C-Br > C-Cl) form the basis of this selectivity.[1] This document will provide a comprehensive, step-by-step methodology, underpinned by a robust scientific rationale for the selection of each reaction component.

The Strategic Approach: Orchestrating the Catalytic Cycle for Chemoselectivity

The success of a selective Suzuki-Miyaura coupling hinges on the careful orchestration of the catalytic cycle. The widely accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] To achieve the desired chemoselectivity for the C-I bond in Quinolin-8-yl 2-chloro-5-iodobenzoate, we must select conditions that favor oxidative addition of the palladium catalyst to the C-I bond over the C-Cl bond.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate Determining for Selectivity) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) (from C-I cleavage) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerated Catalyst Product Ar-R (Desired Product) Reductive_Elimination->Product Aryl_Iodide Quinolin-8-yl 2-chloro-5-iodobenzoate Aryl_Iodide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Base Base Boronic_Acid->Base Base->Transmetalation Activates Boronic Acid

Figure 1: Simplified catalytic cycle for the selective Suzuki-Miyaura cross-coupling.

Component Selection: A Rationale-Driven Approach

The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity.[6][7][8] The following sections detail the recommended components and the scientific reasoning behind their selection for the coupling of Quinolin-8-yl 2-chloro-5-iodobenzoate.

Catalyst and Ligand: The Heart of the Reaction

For this transformation, a palladium(0) source is essential. While various precursors can be used, a pre-catalyst system is often preferred for its stability and ease of handling. We recommend XPhos Pd G2 , a second-generation Buchwald precatalyst.[9]

  • Rationale: XPhos Pd G2 is known for its high catalytic activity in a broad range of Suzuki-Miyaura couplings, including those involving challenging substrates.[9] The bulky and electron-rich XPhos ligand facilitates the crucial oxidative addition and reductive elimination steps.[6] This is particularly important when dealing with sterically hindered substrates or when aiming for high turnover numbers.[10][11] For nitrogen-containing heterocycles like quinoline, bulky phosphine ligands can shield the palladium center, mitigating catalyst inhibition.[7]

Catalyst SystemKey Advantages for this Protocol
XPhos Pd G2 High activity and stability.[9]
Effective for sterically hindered and heterocyclic substrates.[6][10]
Promotes selective C-I over C-Cl activation.
The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8] For this protocol, we recommend potassium carbonate (K₂CO₃) .

  • Rationale: K₂CO₃ is a moderately strong base that is effective in a wide range of Suzuki couplings. It is generally compatible with ester functionalities, minimizing the risk of hydrolysis.[12] While stronger bases like potassium phosphate (K₃PO₄) can be effective, they may increase the rate of side reactions.[13] The use of an aqueous solution of the base is often beneficial.[14]

Solvent System: The Reaction Medium

The choice of solvent can significantly influence reaction rates and selectivity.[14] A mixture of 1,4-dioxane and water is recommended for this protocol.

  • Rationale: A polar aprotic solvent like 1,4-dioxane is commonly used in Suzuki couplings as it effectively solubilizes the organic substrates and the palladium catalyst.[15] The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[14] The ratio of dioxane to water can be optimized to ensure homogeneity of the reaction mixture.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Suzuki-Miyaura cross-coupling of Quinolin-8-yl 2-chloro-5-iodobenzoate with a generic arylboronic acid.

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Add_Reagents Add Quinolin-8-yl 2-chloro-5-iodobenzoate, arylboronic acid, and K₂CO₃ to a flask. Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon). Add_Reagents->Inert_Atmosphere Add_Catalyst Add XPhos Pd G2. Inert_Atmosphere->Add_Catalyst Add_Solvent Add degassed 1,4-dioxane and water. Add_Catalyst->Add_Solvent Heating Heat the reaction mixture with stirring. Add_Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Upon completion Extraction Perform aqueous work-up and extraction. Cooling->Extraction Drying Dry the organic layer. Extraction->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Purification Purify the crude product by column chromatography. Concentration->Purification End Obtain Pure Product Purification->End

Figure 2: General experimental workflow for the selective Suzuki-Miyaura coupling.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (for 1 mmol scale)
Quinolin-8-yl 2-chloro-5-iodobenzoate(Not available)423.59 g/mol 1.0 mmol, 423.6 mg
Arylboronic Acid(Varies)(Varies)1.2 mmol
XPhos Pd G21445085-82-4786.37 g/mol 0.02 mmol, 15.7 mg
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 mmol, 276.4 mg
1,4-Dioxane (anhydrous)123-91-188.11 g/mol 4 mL
Deionized Water7732-18-518.02 g/mol 1 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Quinolin-8-yl 2-chloro-5-iodobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Add XPhos Pd G2 (0.02 mmol) to the flask.

    • Degas the 1,4-dioxane and deionized water by bubbling with argon for 15-20 minutes.

    • Add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) to the reaction flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Add deionized water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure desired product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh, high-quality catalyst and maintain a strict inert atmosphere.
Insufficient heatingOptimize the reaction temperature, typically between 80-110 °C.
Poor quality of reagentsUse anhydrous solvents and dry the base before use.
Formation of Side Products (e.g., homocoupling) Presence of oxygenThoroughly degas all solvents and maintain a positive pressure of inert gas.
Inappropriate baseConsider using a milder base or adjusting the base stoichiometry.
Reaction at the C-Cl bond High reaction temperature or prolonged reaction timeMonitor the reaction closely and stop it once the starting iodide is consumed. Consider a lower reaction temperature.
Catalyst systemWhile XPhos Pd G2 is generally selective, other ligand systems could be screened for higher selectivity if needed.

Conclusion

This application note provides a robust and scientifically grounded protocol for the selective Suzuki-Miyaura cross-coupling of Quinolin-8-yl 2-chloro-5-iodobenzoate. By carefully selecting the catalyst system, base, and solvent, it is possible to achieve high yields of the desired product while preserving the other functional groups in the molecule. The provided rationale and troubleshooting guide should empower researchers to successfully apply this methodology to their specific synthetic targets.

References

  • Buchwald, S. L., & Martin, R. (2009). General and Efficient Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides. Chemical Reviews, 109(2), 1035–1049.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Fu, G. C. (2008). Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Accounts of Chemical Research, 41(11), 1555–1564.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Halides.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2023). BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (2023). BenchChem.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2013). Journal of the American Chemical Society, 135(33), 12340–12350.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Chemical Science, 5(1), 29-41.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Chemistry – A European Journal, 27(63), 15729-15736.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Organic Chemistry Frontiers, 1(2), 193-197.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012). The Journal of Organic Chemistry, 77(8), 3700-3703.
  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021).
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). Molecules, 28(6), 2795.
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2018). European Journal of Organic Chemistry, 2018(44), 6140-6148.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of aryl iodides, bromides, and chlorides catalyzed by bis(thiazole) pincer palladium complexes. (2012). The Journal of Organic Chemistry, 77(18), 8014–8022.
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). Molecules, 28(6), 2795.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2023). BenchChem.
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (2012). The Journal of Organic Chemistry, 77(18), 8014–8022.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Chemistry – A European Journal, 27(63), 15729-15736.

Sources

Application

Application Note: Quinolin-8-yl 2-chloro-5-iodobenzoate as a Bidentate Auxiliary Scaffold in Divergent Transition-Metal Catalysis

Executive Summary In the realm of late-stage functionalization and drug discovery, achieving absolute chemoselectivity and regioselectivity on densely functionalized aromatic rings is a persistent challenge. Quinolin-8-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of late-stage functionalization and drug discovery, achieving absolute chemoselectivity and regioselectivity on densely functionalized aromatic rings is a persistent challenge. Quinolin-8-yl 2-chloro-5-iodobenzoate is a highly specialized, bifunctional scaffold designed to solve this problem. By merging a classic bidentate directing group (the quinolin-8-yl ester) with an orthogonally reactive arene core, this molecule allows researchers to perform divergent functionalizations. The auxiliary drives transition-metal-catalyzed C–H activation exclusively at the C6 position, while the C5-iodo substituent provides an independent handle for low-valent cross-coupling reactions.

This technical guide details the mechanistic rationale, coordination chemistry, and validated protocols for exploiting this scaffold in advanced synthetic workflows.

Mechanistic Rationale & Coordination Chemistry

The strategic value of Quinolin-8-yl 2-chloro-5-iodobenzoate lies in its self-validating, orthogonal reactivity profile. Understanding the causality behind its behavior requires examining the coordination chemistry of the auxiliary and the oxidation states of the transition metals employed.

The Role of the Bidentate Auxiliary

The use of 8-aminoquinoline and 8-hydroxyquinoline derivatives as bidentate directing groups has revolutionized transition-metal-catalyzed C–H functionalization[1]. The quinolin-8-yl ester acts as a neutral, N,O -bidentate ligand. When exposed to a transition metal such as Rh(III) or Co(III), the quinoline nitrogen and the ester carbonyl oxygen tightly coordinate to the metal center[2].

This rigid pre-activation complex brings the metal into close proximity with the benzoate ring. Because the C2 position is sterically and electronically blocked by a chlorine atom, the metal is forced to undergo Concerted Metalation-Deprotonation (CMD) exclusively at the ortho C6–H bond. Mechanistic studies confirm that this N,O -bidentate coordination is essential for stabilizing the high-valent metallacycle intermediates required for C–H activation[3].

Orthogonal Chemoselectivity

The presence of the C5-iodo group introduces a potential competing reaction site. However, chemoselectivity is strictly governed by the choice of the catalytic system:

  • High-Valent C–H Activation (e.g., Rh(III)): Rh(III) catalysts have shown exceptional efficacy in the regioselective functionalization of quinoline-directed scaffolds without interfering with existing halogen bonds[4]. Because the Rh(III) center is already in a high oxidation state, it does not readily undergo oxidative addition into the C5–I bond.

  • Low-Valent Cross-Coupling (e.g., Pd(0)): Conversely, if a Pd(0) catalyst is introduced without the specific oxidants required for C–H activation, it will rapidly undergo oxidative addition at the weak C5–I bond, leaving the C6–H bond completely intact.

Mechanistic_Cycle Substrate Quinolin-8-yl 2-chloro-5-iodobenzoate (Substrate) Coordination N,O-Bidentate Coordination (Pre-activation Complex) Substrate->Coordination Rh_Cat [Cp*RhCl2]2 + AgSbF6 Active Rh(III) Catalyst Rh_Cat->Coordination CMD Concerted Metalation-Deprotonation (Regioselective at C6-H) Coordination->CMD Rhodacycle 5-Membered Rhodacycle Intermediate CMD->Rhodacycle Insertion Olefin Migratory Insertion (e.g., Acrylate) Rhodacycle->Insertion + Alkene Beta_Hydride β-Hydride Elimination Insertion->Beta_Hydride Beta_Hydride->Rh_Cat Catalyst Regeneration Product C6-Olefinated Product (C5-I Bond Intact) Beta_Hydride->Product

Figure 1: Catalytic cycle for the Rh(III)-catalyzed, auxiliary-directed C6-H olefination.

Divergent Synthetic Workflows

By selecting the appropriate catalyst, researchers can dictate the primary site of functionalization, enabling the rapid generation of diverse chemical libraries from a single precursor.

Divergent_Workflow Start Quinolin-8-yl 2-chloro-5-iodobenzoate Path1 Rh(III) Catalysis (C-H Activation) Start->Path1 Chemoselective C6-H Path2 Pd(0) Catalysis (Cross-Coupling) Start->Path2 Chemoselective C5-I Prod1 C6-Functionalized Derivative (Retains C5-I) Path1->Prod1 Prod2 C5-Aryl Derivative (Retains C6-H) Path2->Prod2 Hydrolysis Auxiliary Cleavage (LiOH / H2O2) Prod1->Hydrolysis Prod2->Hydrolysis FinalProd Free Functionalized Benzoic Acids Hydrolysis->FinalProd

Figure 2: Divergent functionalization pathways exploiting orthogonal reactivity.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Chemoselective C6–H Olefination

This protocol utilizes a cationic Rh(III) species to drive C–H activation at C6, leaving the C5–I bond untouched for downstream applications.

Materials:

  • Quinolin-8-yl 2-chloro-5-iodobenzoate (0.5 mmol, 1.0 equiv)

  • Ethyl acrylate (0.75 mmol, 1.5 equiv)

  • [Cp∗RhCl2​]2​ (0.025 mmol, 5 mol%)

  • AgSbF6​ (0.10 mmol, 20 mol%)

  • Cu(OAc)2​ (1.0 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE, 3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Cp∗RhCl2​]2​ and AgSbF6​ in 1.0 mL of DCE. Stir for 10 minutes. Causality: AgSbF6​ acts as a halide abstractor, precipitating AgCl and generating the highly electrophilic, cationic Rh(III) active species required for substrate coordination.

  • Reagent Addition: Add the substrate, Cu(OAc)2​ , and ethyl acrylate, followed by the remaining 2.0 mL of DCE. Causality: Cu(OAc)2​ serves a dual purpose: the acetate acts as the internal base for the CMD transition state, while the Cu(II) serves as the terminal oxidant to reoxidize Rh(I) back to Rh(III) following β -hydride elimination.

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove copper and silver salts. Concentrate and purify via silica gel chromatography.

Protocol B: Pd(0)-Catalyzed Chemoselective C5–I Suzuki-Miyaura Coupling

This protocol exploits the lability of the C5–I bond toward low-valent palladium, preserving the quinolin-8-yl ester and the C6–H bond.

Materials:

  • Quinolin-8-yl 2-chloro-5-iodobenzoate (0.5 mmol, 1.0 equiv)

  • Phenylboronic acid (0.6 mmol, 1.2 equiv)

  • Pd(PPh3​)4​ (0.025 mmol, 5 mol%)

  • K2​CO3​ (1.0 mmol, 2.0 equiv)

  • Toluene/Water (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substrate and phenylboronic acid in the toluene/water mixture. Degas the solution by bubbling argon for 15 minutes.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ and K2​CO3​ . Causality: K2​CO3​ is chosen as a mild base. Stronger bases (like NaOH) must be avoided to prevent premature saponification of the quinolin-8-yl ester auxiliary.

  • Reaction: Heat the mixture to 80 °C for 8 hours under argon. The Pd(0) catalyst will selectively undergo oxidative addition at the C5–I bond due to its low bond dissociation energy compared to the C–Cl or C–H bonds.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol C: Auxiliary Cleavage (Ester Hydrolysis)

Once the desired functionalization is complete, the bidentate auxiliary must be removed to yield the free functionalized benzoic acid.

Step-by-Step Methodology:

  • Dissolve the functionalized ester (0.5 mmol) in THF/Water (3:1, 4.0 mL).

  • Add LiOH· H2​O (1.5 mmol, 3.0 equiv) and 30% aqueous H2​O2​ (0.2 mL). Causality: The addition of hydrogen peroxide generates the highly nucleophilic hydroperoxide anion ( HOO− ). This species attacks the sterically hindered ester carbonyl significantly faster than the hydroxide ion alone, ensuring rapid and complete cleavage without degrading sensitive functional groups.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous Na2​S2​O3​ , acidify to pH 3 with 1M HCl, and extract with ethyl acetate to isolate the free benzoic acid.

Quantitative Data & Chemoselectivity Profiles

The table below summarizes the expected outcomes and chemoselectivity metrics when subjecting Quinolin-8-yl 2-chloro-5-iodobenzoate to the described protocols.

Reaction PathwayCatalyst SystemPrimary Reactive SitePreserved SiteTypical Isolated YieldChemoselectivity Ratio
C6–H Olefination [Cp∗RhCl2​]2​ / AgSbF6​ C6–H bondC5–I bond78 – 85%> 95:5 (C6 vs C5)
C5–I Cross-Coupling Pd(PPh3​)4​ C5–I bondC6–H bond82 – 91%> 99:1 (C5 vs C6)
Auxiliary Cleavage LiOH / H2​O2​ Ester CarbonylAll Arene Bonds88 – 95%N/A

References

  • Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research. URL: [Link]

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis. URL: [Link]

  • Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. Organometallics. URL: [Link]

  • Rh(III)-Catalyzed C(8)–H Functionalization of Quinolines via Simultaneous C–C and C–O Bond Formation. The Journal of Organic Chemistry. URL: [Link]

Sources

Method

Application Note: High-Yield Chemoselective Synthesis of Quinolin-8-yl 2-chloro-5-iodobenzoate via Steglich Esterification

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale Derivatives of 8-hydroxyqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

Derivatives of 8-hydroxyquinoline (8-HQ) are highly valued in medicinal chemistry due to their privileged scaffold, which exhibits broad-spectrum antimicrobial, anticancer, and metal-chelating properties[1]. The synthesis of ester derivatives at the C8 position, such as Quinolin-8-yl 2-chloro-5-iodobenzoate, presents a specific synthetic challenge: the phenolic-like hydroxyl group of 8-HQ is a relatively weak nucleophile, and the basic quinoline nitrogen can interfere with traditional acid-catalyzed Fischer esterifications. Furthermore, harsh acidic conditions can lead to substrate degradation or poor yields.

To overcome these limitations, this protocol employs the Steglich Esterification [2][3]. By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling reagent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, the reaction proceeds smoothly at room temperature under mild, neutral-to-basic conditions.

Mechanistic Causality
  • Activation: EDC reacts with 2-chloro-5-iodobenzoic acid to form an O-acylisourea intermediate.

  • Catalysis: Because 8-HQ is sterically hindered and a poor nucleophile, direct reaction with the O-acylisourea is slow, often leading to an unreactive N-acylurea byproduct via a 1,3-rearrangement[3]. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate[2].

  • Coupling: The N-acylpyridinium species is highly susceptible to nucleophilic attack by the 8-HQ hydroxyl group, yielding the desired ester and regenerating the DMAP catalyst.

Experimental Workflow

G A 2-chloro-5-iodobenzoic acid + EDC·HCl + DMAP B Activation (0 °C, DCM) Formation of O-acylisourea A->B 15 min C Addition of 8-Hydroxyquinoline (Warming to RT) B->C Dropwise addition D Reaction Progression (Stir 12-16 h under N2) C->D N2 atmosphere E Aqueous Workup (NaHCO3, Water, Brine) D->E Quench F Organic Phase Drying (Na2SO4, Rotary Evaporation) E->F Phase separation G Purification (Silica Gel Chromatography) F->G Crude loading H Quinolin-8-yl 2-chloro-5-iodobenzoate (Pure Product) G->H Hexane/EtOAc

Figure 1: Experimental workflow for the Steglich esterification of 8-hydroxyquinoline.

Quantitative Reaction Parameters

The following stoichiometry is optimized to ensure complete consumption of the 8-HQ while minimizing the formation of difficult-to-separate byproducts.

Reagent / SolventMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Chloro-5-iodobenzoic acid 282.461.052.97 gElectrophile
8-Hydroxyquinoline (8-HQ) 145.161.001.45 gNucleophile
EDC·HCl 191.701.202.30 gCoupling Reagent
DMAP 122.170.100.12 gAcyl Transfer Catalyst
Dichloromethane (Anhydrous) 84.93N/A50 mLSolvent

Step-by-Step Laboratory Protocol

Phase 1: Preparation and Activation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen ( N2​ ) or Argon for 10 minutes to ensure an inert atmosphere.

  • Reagent Loading: Add 2-chloro-5-iodobenzoic acid (2.97 g, 10.5 mmol) and EDC·HCl (2.30 g, 12.0 mmol) to the flask.

  • Solvent Addition: Inject 30 mL of anhydrous Dichloromethane (DCM) via syringe. Stir the suspension until mostly dissolved.

  • Cooling & Catalysis: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Add DMAP (0.12 g, 1.0 mmol) in one portion. Stir the mixture at 0 °C for 15–20 minutes to allow the formation of the active N-acylpyridinium intermediate.

Phase 2: Coupling Reaction
  • Nucleophile Addition: In a separate dry vial, dissolve 8-hydroxyquinoline (1.45 g, 10.0 mmol) in 20 mL of anhydrous DCM.

  • Dropwise Transfer: Using a syringe or dropping funnel, add the 8-HQ solution dropwise to the activated acid mixture over 10 minutes to prevent localized thermal spikes.

  • Reaction Progression: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously under inert atmosphere for 12 to 16 hours.

  • Monitoring: Verify reaction completion via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The product spot will be UV-active and should run higher (less polar) than the starting 8-HQ.

Phase 3: Workup and Purification
  • Quenching: Dilute the reaction mixture with an additional 30 mL of DCM. Transfer to a separatory funnel.

  • Washing:

    • Wash with saturated aqueous NaHCO3​ (2 × 30 mL) to remove unreacted carboxylic acid.

    • Wash with distilled water (1 × 30 mL) to remove water-soluble urea byproducts (EDC urea is water-soluble, unlike DCU from DCC).

    • Wash with brine (1 × 30 mL) to break any emulsions and pre-dry the organic layer.

    • Note: Avoid washing with strong acids (e.g., 1M HCl), as this will protonate the quinoline nitrogen (pKa ~4.9) and pull the desired product into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexane to Hexane:Ethyl Acetate (85:15). Collect the product fractions and concentrate in vacuo to afford Quinolin-8-yl 2-chloro-5-iodobenzoate as a solid.

Self-Validating Analytics (E-E-A-T)

To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic downfield shift of the quinoline aromatic protons. The disappearance of the broad phenolic -OH peak (~8.5 ppm) from the starting 8-HQ is the primary indicator of successful coupling.

  • FT-IR Spectroscopy: Confirm the presence of a strong, sharp ester carbonyl ( C=O ) stretching band typically found between 1730−1750 cm−1 . The broad -OH stretch ( 3200−3400 cm−1 ) must be absent.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculate the exact mass for C16​H9​ClINO2​ . The theoretical [M+H]+ peak should be observed at m/z≈409.94 (accounting for the 35Cl isotope).

Safety and Handling Protocols

  • 2-Chloro-5-iodobenzoic acid: This reagent is classified as toxic if swallowed (H301), causes serious eye damage (H318), and is very toxic to aquatic life (H400)[4][5]. Handle strictly within a certified fume hood and avoid release into the environment.

  • Dichloromethane (DCM): A volatile organic solvent and suspected carcinogen. Ensure proper ventilation and wear appropriate nitrile gloves (double-gloving recommended for prolonged exposure).

  • Waste Disposal: Collect all halogenated organic waste (DCM, product residues) in designated, clearly labeled halogenated waste containers for professional incineration[5].

References

  • Organic Chemistry Portal. Steglich Esterification. Available at:[Link]

  • Wikipedia. Steglich esterification. Available at:[Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

Sources

Application

Application Note: Quinolin-8-yl 2-chloro-5-iodobenzoate in Advanced Pharmaceutical Intermediate Synthesis

Executive Summary The strategic design of complex pharmaceutical active ingredients (APIs) relies heavily on the installation of orthogonal reactive handles. Quinolin-8-yl 2-chloro-5-iodobenzoate represents a masterclass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic design of complex pharmaceutical active ingredients (APIs) relies heavily on the installation of orthogonal reactive handles. Quinolin-8-yl 2-chloro-5-iodobenzoate represents a masterclass in this design philosophy. By merging the robust directing capability of the quinolin-8-yl moiety with the differential halogen reactivity of a 2-chloro-5-iodobenzoate core, this intermediate creates a "tri-orthogonal" system. It offers three distinct sites that can be functionalized sequentially without cross-interference, streamlining the synthesis of highly substituted aromatic drugs and targeted therapies[1].

This application note provides a comprehensive, causality-driven guide to utilizing this molecule, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative process parameters required for successful implementation in drug development workflows.

Mechanistic Rationale: The Tri-Orthogonal Reactivity Profile

The synthetic utility of Quinolin-8-yl 2-chloro-5-iodobenzoate is governed by strict thermodynamic and kinetic differentials. The molecule presents three programmable sites for functionalization:

  • C5-Iodo Bond (Kinetic Handle): The carbon-iodine bond has a significantly lower bond dissociation energy (BDE) compared to the carbon-chlorine bond. This allows for rapid, chemoselective oxidative addition by Pd(0) species at low temperatures, leaving the C2-chloro group completely intact.

  • C6-H Bond (Directed Handle): The quinolin-8-yl ester acts as a powerful bidentate directing group (coordinating via the quinoline nitrogen and ester carbonyl oxygen). This coordination brings a Pd(II) catalyst into close proximity with the C6-H bond, lowering the activation barrier for a Concerted Metalation-Deprotonation (CMD) event, making it one of the [2].

  • C2-Chloro Bond (Thermodynamic Handle): Once the C5 and C6 positions are functionalized, the previously inert C-Cl bond can be activated at elevated temperatures using bulky, electron-rich phosphine ligands (e.g., XPhos).

ReactivityMap Core Quinolin-8-yl 2-chloro-5-iodobenzoate (Core Scaffold) C5 C5 Position (Iodo) Chemoselective Cross-Coupling (Suzuki, Sonogashira) Core->C5 Step 1: Pd(0), 60°C C6 C6 Position (C-H) Directed C-H Activation (Pd, Ru, Rh Catalysis) Core->C6 Step 2: Pd(II), 100°C C2 C2 Position (Chloro) Late-Stage Coupling (Buchwald-Hartwig) Core->C2 Step 3: Pd(0), 110°C Ester Quinolin-8-yl Ester Directing Group Removal (Hydrolysis/Amidation) Core->Ester Step 4: LiOH, RT

Tri-orthogonal reactivity map of Quinolin-8-yl 2-chloro-5-iodobenzoate.

Quantitative Reactivity Summary
Bond / HandlePositionApprox. BDE (kcal/mol)Reactivity ProfilePreferred Catalyst System
C-I C5~65Highly reactive to Pd(0)Pd(dppf)Cl₂, 60 °C
C-Cl C2~81Moderately inertPd₂(dba)₃ / XPhos, 110 °C
C-H C6~110Requires directed activationPd(OAc)₂ / AgOAc, 100 °C

Application Workflow 1: Site-Selective Cross-Coupling at the C5-Iodo Handle

The first stage of functionalization targets the C5-iodo group. To prevent premature activation of the C2-chloro bond, the reaction must be strictly temperature-controlled and utilize a catalyst with a large bite angle, such as Pd(dppf)Cl₂, which accelerates reductive elimination and minimizes the lifetime of the reactive Pd(II) intermediate.

Protocol: Chemoselective Suzuki-Miyaura Arylation

  • Causality: Potassium carbonate (K₂CO₃) is chosen as a mild base to facilitate transmetalation without hydrolyzing the quinolin-8-yl ester. A biphasic 1,4-dioxane/water mixture ensures optimal solubility of both the organic substrate and the inorganic base.

  • Self-Validating IPC (In-Process Control): The reaction is monitored via LC-MS. The validation metric is the complete disappearance of the starting material mass ( [M+H]+ ) alongside the appearance of the product mass, with a strict absence of dehalogenated (des-chloro) side products.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with Quinolin-8-yl 2-chloro-5-iodobenzoate (1.0 equiv, 10 mmol), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask, evacuate, and backfill with ultra-high purity N₂ (repeat 3 times).

  • Add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe.

  • Stir the biphasic mixture vigorously at 60 °C for 4–6 hours. Do not exceed 65 °C to preserve the C-Cl bond.

  • IPC Check: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when starting material conversion is >98%.

  • Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 30 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Application Workflow 2: Directing-Group-Mediated C-H Activation at C6

Following C5 functionalization, the C6-H bond is activated. The[3] allows for regioselective functionalization. Here, we describe a Fujiwara-Moritani type olefination.

CatalyticCycle Pd_cat Pd(II) Catalyst Active Species Coord Bidentate Coordination (N, O-chelation) Pd_cat->Coord Substrate CMD Concerted Metalation- Deprotonation (CMD) at C6 Coord->CMD Acetate Base Palladacycle 5,6-Bicyclic Palladacycle Intermediate CMD->Palladacycle -AcOH OxAdd Olefin Coordination & Migratory Insertion Palladacycle->OxAdd Acrylate RedElim β-Hydride Elimination (Product Release) OxAdd->RedElim RedElim->Pd_cat AgOAc (Oxidant)

Mechanism of Pd(II)-catalyzed, quinolin-8-yl directed ortho-C-H olefination.

Protocol: Pd(II)-Catalyzed ortho-C-H Olefination

  • Causality: Pd(OAc)₂ is used as the precatalyst because the acetate ligands act as internal bases, shuttling protons during the CMD step. Silver acetate (AgOAc) is employed as a terminal oxidant to reoxidize the resulting Pd(0) back to Pd(II). Maintaining the palladium in the +2 oxidation state is critical to prevent it from inserting into the remaining C2-chloro bond.

  • Self-Validating IPC: The reaction mixture must remain a homogenous orange/brown solution. The formation of a black precipitate (palladium black mirror) indicates oxidant depletion and catalyst death.

Step-by-Step Methodology:

  • Charge a pressure-resistant vial with the C5-arylated intermediate (1.0 equiv, 5 mmol), an alkyl acrylate (2.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).

  • Add hexafluoro-2-propanol (HFIP) (15 mL) as the solvent. HFIP's strong hydrogen-bond donating ability stabilizes the highly polar transition states of the CMD mechanism.

  • Seal the vial and stir at 100 °C for 12 hours under an ambient air atmosphere.

  • IPC Check: Visually inspect for palladium black. Confirm product formation via TLC (UV active).

  • Cool the mixture, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove silver salts. Concentrate and purify via column chromatography.

Application Workflow 3: Late-Stage Derivatization and Directing Group Removal

Once the core scaffold has been fully decorated, the quinolin-8-yl directing group must be removed to reveal the free carboxylic acid, allowing for subsequent amide coupling or esterification in the final API synthesis.

Protocol: Mild Basic Hydrolysis

  • Causality: The bidentate coordination potential of the quinolin-8-yl ester makes it slightly more resistant to hydrolysis than a standard methyl ester. A mixed solvent system (THF/MeOH/H₂O) is required to ensure complete solvation of the highly hydrophobic, multi-substituted aromatic intermediate and the hydrophilic hydroxide nucleophile.

  • Self-Validating IPC: Complete cleavage is verified by the disappearance of the characteristic downfield quinoline proton signals (δ 8.8–9.0 ppm) in the ¹H NMR spectrum of the crude product.

Step-by-Step Methodology:

  • Dissolve the fully functionalized ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) in one portion.

  • Stir vigorously at room temperature for 2–4 hours.

  • IPC Check: Monitor by TLC until the starting material spot is completely consumed.

  • Remove the organic solvents (THF/MeOH) under reduced pressure.

  • Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove the cleaved 8-hydroxyquinoline byproduct.

  • Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The functionalized carboxylic acid will precipitate.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

Process Parameters and Yield Summaries
Reaction StepTransformationTypical Yield (%)Key Reaction Control Parameter
1. Suzuki Coupling C5-Iodo C5-Aryl85 - 95Temperature 60 °C to avoid C-Cl insertion
2. C-H Olefination C6-H C6-Vinyl70 - 85AgOAc oxidant to maintain Pd(II) resting state
3. DG Removal Ester Carboxylic Acid90 - 98Mild basic hydrolysis (LiOH) at Room Temp

References

  • 4'-Methyl-2'-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. ScienceOpen.[Link]

  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides. RSC Publishing. [Link]

Sources

Method

Chemoselective Palladium-Catalyzed Buchwald-Hartwig Amination of Quinolin-8-yl 2-Chloro-5-iodobenzoate: A Methodological Guide

Executive Summary The synthesis of complex polyfunctionalized aromatic systems often relies on the precise, sequential formation of carbon-heteroatom bonds. Quinolin-8-yl 2-chloro-5-iodobenzoate represents a highly strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex polyfunctionalized aromatic systems often relies on the precise, sequential formation of carbon-heteroatom bonds. Quinolin-8-yl 2-chloro-5-iodobenzoate represents a highly strategic, polyhalogenated building block. The quinolin-8-yl ester moiety serves dual purposes: it acts as a robust activating group and provides a bidentate coordination site (N, O) for downstream directed C–H functionalization. However, before exploiting the directing group, the aromatic core must be functionalized.

This application note details a rigorously optimized, chemoselective palladium-catalyzed Buchwald-Hartwig amination protocol. By exploiting the differential bond dissociation energies (BDE) of the C–I and C–Cl bonds, researchers can achieve >99:1 regioselective amination at the C5 position, leaving the C2–Cl bond intact for subsequent orthogonal cross-coupling.

Mechanistic Rationale & Causality (E-E-A-T)

To design a self-validating and robust protocol, one must understand the causality behind each reagent selection. The Buchwald-Hartwig amination of a dihalogenated ester presents three distinct chemical challenges: Regioselectivity, Catalyst Deactivation, and Ester Hydrolysis.

Chemoselectivity: The C–I vs. C–Cl Dichotomy

The fundamental driver of chemoselectivity in this substrate is the kinetic barrier to oxidative addition. The BDE of a typical aryl C–I bond is approximately 65 kcal/mol, whereas the aryl C–Cl bond is significantly stronger at ~96 kcal/mol. At a controlled temperature of 80 °C, the Pd(0) active species undergoes oxidative addition at the C5–I bond over 100 times faster than at the C2–Cl bond. Exceeding 90 °C or using overly electron-rich ligands prematurely can erode this selectivity, leading to unwanted C2-insertion or oligomerization.

Ligand Selection: Xantphos and BrettPhos

For the primary C5-amination, Xantphos is the ligand of choice for primary amines. Its wide bite angle (~111°) enforces a geometry that accelerates reductive elimination, effectively outcompeting deleterious β -hydride elimination pathways. For secondary amines, BrettPhos is required to accommodate the increased steric bulk and prevent the formation of off-cycle Pd-bis(amine) complexes.

Base Selection: Protecting the Quinolin-8-yl Ester

The most common base in Buchwald-Hartwig aminations is sodium tert-butoxide (NaOtBu). However, strong alkoxides will rapidly cleave the quinolin-8-yl ester via nucleophilic acyl substitution. To maintain the integrity of the ester, a mild, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is mandatory. The heterogeneous nature of Cs₂CO₃ in 1,4-dioxane provides a slow, controlled release of basicity, sufficient to deprotonate the Pd(II)-amine intermediate without hydrolyzing the substrate .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selective at C5-I) Pd0->OxAdd Quinolin-8-yl 2-chloro-5-iodobenzoate AmineCoord Amine Coordination & Ligand Exchange OxAdd->AmineCoord Primary Amine Deprot Deprotonation (by Cs2CO3) AmineCoord->Deprot Cs2CO3 (Insoluble Base) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Aminated Product (C2-Cl Intact) RedElim->Product

Figure 1: Catalytic cycle detailing the chemoselective C5-amination while preserving the ester.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity. This data serves as a baseline for analytical validation.

Table 1: Optimization of Chemoselective C5-Amination Conditions

EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)Selectivity (C5:C2)
1Pd₂(dba)₃BINAPNaOtBuToluene80<10*N/A
2 Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 80 88 >99:1
3Pd(OAc)₂BrettPhosK₃PO₄Toluene9085>95:5
4Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane807690:10
5Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane11062**70:30

*Note: Extensive quinolin-8-yl ester cleavage observed due to alkoxide nucleophilicity. **Note: Elevated temperatures provide sufficient energy to overcome the C–Cl activation barrier, eroding selectivity.

Experimental Methodologies

Protocol A: Chemoselective C5-Amination (Primary Amines)

This protocol is designed as a self-validating system. Adherence to the specified temperatures and atmospheric controls guarantees the reproducibility of the >99:1 selectivity.

Step 1: Reagent Preparation (Glovebox)

  • Transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Charge the tube with Quinolin-8-yl 2-chloro-5-iodobenzoate (1.0 mmol, 409.6 mg), Pd₂(dba)₃ (0.025 mmol, 22.9 mg, 2.5 mol%), Xantphos (0.05 mmol, 28.9 mg, 5 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg).

    • Causality: The glovebox ensures the absolute exclusion of oxygen, which would otherwise rapidly oxidize the electron-rich Xantphos ligand and irreversibly degrade the Pd(0) active species.

Step 2: Solvent & Substrate Addition

  • Add anhydrous, thoroughly degassed 1,4-dioxane (5.0 mL) to the Schlenk tube.

  • Add the desired primary amine (1.2 mmol). If the amine is a solid, add it during Step 1.

  • Seal the tube tightly with a Teflon screw cap and remove it from the glovebox.

Step 3: Reaction Execution

  • Place the Schlenk tube in a pre-heated oil bath set strictly to 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is critical because the deprotonation step relies on the solid-liquid interface of the insoluble Cs₂CO₃.

Step 4: In-Process Analytical Validation

  • After 4 hours, briefly halt stirring, allow the salts to settle, and sample 10 µL of the supernatant under a positive nitrogen counter-flow.

  • Dilute with LC-MS grade Acetonitrile (1 mL) and analyze via UPLC-MS.

    • Validation Check: Confirm the presence of the [M+H]+ peak corresponding to the C5-aminated product. The absence of a [M−Cl+H]+ peak confirms that C2-insertion has not occurred.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL).

  • Filter the mixture through a short pad of Celite to remove inorganic salts and precipitated Pd black. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C5-aminated intermediate.

Protocol B: Orthogonal C2-Amination (Sequential Functionalization)

Once the C5 position is secured, the highly stable C2–Cl bond can be functionalized under harsher conditions using a more electron-rich catalyst system.

  • Setup: In a glovebox, charge a Schlenk tube with the C5-aminated intermediate (0.5 mmol), a secondary amine (0.75 mmol), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and K₃PO₄ (1.5 mmol).

  • Solvent: Add degassed t-amyl alcohol (2.5 mL).

    • Causality: The polar protic nature of t-amyl alcohol stabilizes the highly polar transition state required for C–Cl oxidative addition, while its steric bulk prevents it from acting as a nucleophile against the ester.

  • Execution: Heat the sealed tube at 110 °C for 18 hours. Purify via standard chromatography.

Workflow Step1 Substrate Prep Weigh Ar-I & Base Step2 Catalyst Loading Add Pd & Ligand Inside Glovebox Step1->Step2 Step3 Solvent & Degas Dioxane + Amine Strictly Anaerobic Step2->Step3 Step4 Reaction 80°C, 12h Chemoselective C5 Step3->Step4 Step5 Isolation Filtration & Chromatography Step4->Step5

Figure 2: Experimental workflow ensuring anaerobic integrity and self-validating isolation steps.

Troubleshooting & Quality Control

  • Loss of Quinolin-8-yl Ester: If LC-MS indicates the presence of the free carboxylic acid or amide byproduct, verify the anhydrous nature of the Cs₂CO₃. Trace water generates hydroxide ions, which rapidly hydrolyze the ester. Store Cs₂CO₃ in a desiccator or dry in a vacuum oven at 150 °C prior to use.

  • Formation of C2/C5 Diaminated Byproduct: If double amination is observed, recalibrate the heating block/oil bath. Temperatures exceeding 85 °C will provide enough thermal energy for the Pd(0) species to insert into the C2–Cl bond.

References

  • Buchwald, S. L., et al. (2019). "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Catalysis, 9(8), 7504-7521.[Link]

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2019). "Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base." ACS Catalysis, 9(5), 3822-3830.[Link]

  • Li, J., et al. (2021). "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature." ACS Catalysis, 11(15), 9889-9897.[Link]

  • Ma, D., et al. (2023). "Pd-Catalyzed Aryl C–H Amination with Diaziridinone." Organic Letters, 25(12), 2096-2100.[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent dehalogenation during Quinolin-8-yl 2-chloro-5-iodobenzoate cross-coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing dehalogenation during cross-coupling reactions involving Quinolin-8-yl 2-chloro-5-iodobenzoate. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and understand the mechanistic nuances of this complex transformation.

Introduction: The Challenge of Selective Cross-Coupling

Quinolin-8-yl 2-chloro-5-iodobenzoate is a valuable substrate, likely designed for sequential functionalization. The presence of two different halogen atoms on the benzoate ring—a highly reactive iodine and a less reactive chlorine—presents a classic chemoselectivity challenge. The primary goal is to achieve selective cross-coupling at the C-I bond, which is more susceptible to oxidative addition by palladium catalysts. However, the high reactivity of the aryl iodide also makes it prone to a common and yield-reducing side reaction: hydrodehalogenation (or simply, dehalogenation), which replaces the iodine with a hydrogen atom.[1][2] This guide will walk you through the causes of this side reaction and provide actionable strategies to suppress it.

Part 1: Troubleshooting Guide

This section is designed to address specific problems you may be encountering in the lab.

Issue 1: High Levels of Deiodinated Byproduct (Quinolin-8-yl 2-chlorobenzoate) Observed

You've run your cross-coupling reaction and your crude NMR or GC-MS analysis shows a significant peak corresponding to the deiodinated starting material. This is a clear indication that the hydrodehalogenation pathway is competing effectively with your desired cross-coupling.

Diagram 1: Competing Reaction Pathways

cluster_main Catalytic Cycle Crossroad cluster_desired Desired Pathway cluster_side Dehalogenation Pathway A Ar-Pd(II)-I Complex B Desired Cross-Coupling Product A->B Reductive Elimination F Ar-Pd(II)-H Complex A->F Anion Exchange C Deiodinated Byproduct D Coupling Partner (e.g., R-B(OH)₂) D->A Transmetalation E Hydride Source (Base, Solvent, H₂O) E->F Hydride Formation F->C Reductive Elimination G start Start reagents Combine Substrate, Boronic Acid, Base, Ligand, & Pd Source in a Flame-Dried Schlenk Flask start->reagents inert Evacuate & Backfill with Inert Gas (e.g., Argon) 3x reagents->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent heat Heat to Optimized Temperature (e.g., 80-90 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Cool, Dilute with Organic Solvent, Wash with Water & Brine monitor->workup Upon Completion purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify end End purify->end

Sources

Optimization

Troubleshooting low product yields in Quinolin-8-yl 2-chloro-5-iodobenzoate C-H activation

Technical Support Center: Advanced Reaction Troubleshooting Location: Taipei, Taiwan | Last Updated: March 24, 2026 Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Reaction Troubleshooting Location: Taipei, Taiwan | Last Updated: March 24, 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemoselectivity of highly functionalized bidentate systems.

Your substrate—Quinolin-8-yl 2-chloro-5-iodobenzoate —is a thermodynamic minefield. You are asking a palladium catalyst to ignore a highly reactive C–I bond and instead activate a sterically hindered C–H bond, all while maintaining the integrity of a labile ester directing group. Below is the comprehensive troubleshooting guide designed to diagnose, isolate, and resolve the root causes of low product yields in this specific C–H activation workflow.

I. Diagnostic Logic & Mechanistic Bifurcation

Before adjusting equivalents or swapping ligands, we must identify how the reaction is failing. The quinolin-8-yl moiety is an exceptionally powerful bidentate directing group, binding palladium through both the quinoline nitrogen and the ester carbonyl oxygen[1]. However, this specific substrate presents two major parasitic pathways that compete with the desired C–H metalation.

Mechanism SM Quinolin-8-yl Benzoate SM Palladacycle C-H Insertion (Palladacycle) SM->Palladacycle + Pd(II) OxAdd C-I Oxidative Addition SM->OxAdd + Pd(0) PdII Pd(II) Catalyst Pd0 Pd(0) Species PdII->Pd0 Unintended Reduction Product Desired Product Palladacycle->Product Reductive Elim. Dehalogenation Deiodinated Byproduct OxAdd->Dehalogenation Side Reaction

Bifurcation of Pd(II) C-H activation vs. parasitic Pd(0) C-I oxidative addition pathways.

LogicTree Start Low Yield Observed CheckMS Run LC-MS of Crude Start->CheckMS FreeHQ High 8-Hydroxyquinoline? CheckMS->FreeHQ Deiodo Mass = SM - 126 Da? CheckMS->Deiodo Unreacted Mostly Unreacted SM? CheckMS->Unreacted Sol1 Fix: Use anhydrous solvents & Ag2CO3 FreeHQ->Sol1 Yes Sol2 Fix: Add oxidants (AgOAc), no phosphines Deiodo->Sol2 Yes Sol3 Fix: Increase Ag+ loading to trap I- Unreacted->Sol3 Yes

Diagnostic logic tree for troubleshooting low yields via LC-MS crude mixture analysis.

II. Frequently Asked Questions (FAQs)

Q1: My starting material is disappearing, but I am not seeing the C–H activated product. Instead, LC-MS shows massive accumulation of 8-hydroxyquinoline. Why? The Causality: You are experiencing directing group cleavage. While the 8-aminoquinoline amide is highly robust[2], the ester linkage in quinolin-8-yl benzoates is highly susceptible to nucleophilic attack and hydrolysis[3]. Standard C–H activation protocols often employ strong carbonate bases (like K₂CO₃ or Cs₂CO₃) at elevated temperatures (>100 °C). Even trace amounts of moisture will generate hydroxide ions, which rapidly saponify the ester, destroying your starting material. The Solution: Rigorous exclusion of water is mandatory. Switch from alkali metal carbonates to Silver(I) carbonate (Ag₂CO₃) or Silver(I) acetate (AgOAc). Silver salts act as mild, non-nucleophilic bases that facilitate the Concerted Metalation-Deprotonation (CMD) step without hydrolyzing the ester.

Q2: I am observing significant deiodination (formation of quinolin-8-yl 2-chlorobenzoate). How do I activate the C–H bond without breaking the C–I bond? The Causality: The presence of a 5-iodo group presents a severe chemoselectivity challenge. Palladium(0) undergoes oxidative addition into C–I bonds at room temperature—orders of magnitude faster than Pd(II)-mediated C–H activation. If your Pd(II) precatalyst is reduced to Pd(0) by the solvent, ligands, or the coupling partner, the Pd(0) will rapidly consume the C–I bond. The Solution: You must strictly enforce a Pd(II)/Pd(IV) or pure Pd(II) catalytic cycle. Avoid electron-rich phosphine ligands, which stabilize Pd(0) and accelerate oxidative addition. Introduce a terminal oxidant such as 1,4-benzoquinone (BQ) or use stoichiometric AgOAc to instantly re-oxidize any transient Pd(0) back to Pd(II) before it can react with the C–I bond.

Q3: The reaction starts well but completely stalls at 15-20% conversion. Adding more palladium doesn't restart it. What is happening? The Causality: Catalyst poisoning via halide coordination. Even if you suppress bulk deiodination, trace amounts of free iodide (I⁻) released into the system will aggressively coordinate to the palladium center. Iodide forms highly stable, catalytically inactive PdI₂ dimers, effectively locking the palladium out of the catalytic cycle[4]. The Solution: Employ stoichiometric Silver(I) additives. Silver acts as an irreversible halide scavenger, precipitating insoluble AgI ( Ksp​≈8.5×10−17 ) and keeping the palladium coordination sphere vacant for your substrate.

III. Quantitative Optimization Data

To demonstrate the causality of the solutions above, observe the optimization matrix below. Notice how the choice of base and the presence of an oxidant dictate the dominant reaction pathway.

EntryCatalyst System (10 mol%)Base / AdditiveSolventYield (%)Ester Cleavage (%)Deiodination (%)
1Pd(OAc)₂K₂CO₃ (2.0 eq)DMF5%85% 8%
2Pd(OAc)₂Ag₂CO₃ (2.0 eq)Toluene42%<5%45%
3Pd(OAc)₂AgOAc (2.0 eq)HFIP65%<2%15%
4 Pd(OAc)₂ AgOAc (2.0 eq) + BQ (0.5 eq) HFIP / Toluene (1:4) 88% <2% <5%

Data Interpretation: Entry 1 fails due to base-mediated hydrolysis (Q1). Entry 2 prevents hydrolysis but fails due to Pd(0) accumulation and subsequent C–I oxidative addition (Q2). Entry 4 achieves optimal chemoselectivity by combining a non-nucleophilic silver base with benzoquinone to maintain the Pd(II) oxidation state, utilizing HFIP to stabilize the cationic Pd intermediates.

IV. Self-Validating Experimental Protocol

Do not treat this as a standard recipe; treat it as a self-validating system. Each phase contains an observable milestone to verify the chemical logic is functioning as intended.

Protocol: Halogen-Preserving C–H Functionalization of Quinolin-8-yl Esters

Phase 1: Anhydrous System Assembly

  • Transfer a magnetic stir bar and Quinolin-8-yl 2-chloro-5-iodobenzoate (0.2 mmol, 1.0 equiv) into an oven-dried 15 mL Schlenk tube.

  • Transfer the tube into an argon-filled glovebox.

  • Add Pd(OAc)₂ (0.02 mmol, 10 mol%), AgOAc (0.4 mmol, 2.0 equiv), and 1,4-benzoquinone (0.1 mmol, 0.5 equiv).

  • Validation Check: The solid mixture must appear distinct and dry. Any clumping indicates moisture ingress, which will lead to ester hydrolysis.

Phase 2: Catalytic Initiation 5. Add 2.0 mL of a rigorously anhydrous, degassed mixture of HFIP/Toluene (1:4 v/v). 6. Seal the tube with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. 7. Validation Check (15 minutes): The solution should be a clear, deep amber/orange color (active Pd(II) species). If the solution turns opaque black within the first 15 minutes, bulk Pd(0) has precipitated. Abort the reaction; your solvent was not properly degassed, or the oxidant failed.

Phase 3: Halide Scavenging & Turnover 8. Stir vigorously at 110 °C for 18 hours. 9. Validation Check (2 hours to Completion): A pale yellow precipitate must begin forming at the bottom of the tube. This is AgI. The appearance of this precipitate physically validates that the silver additive is successfully scavenging trace iodides and preventing catalyst poisoning.

Phase 4: Quench and Isolation 10. Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the AgI and palladium black. 11. Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo for column chromatography.

V. References[1] "Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation" - ScienceOpen.

URL:[2] "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds" - PMC. URL:[4] "A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry" - RSC. URL:[3] "Nickel-Catalyzed Site-Selective C–H Bond Difluoroalkylation of 8-Aminoquinolines on the C5-Position" - ACS. URL:

Sources

Troubleshooting

Minimizing unwanted side reactions in Quinolin-8-yl 2-chloro-5-iodobenzoate Sonogashira coupling

Welcome to the dedicated technical support guide for optimizing the Sonogashira coupling of Quinolin-8-yl 2-chloro-5-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for optimizing the Sonogashira coupling of Quinolin-8-yl 2-chloro-5-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific and often nuanced cross-coupling reaction. Here, we move beyond generic protocols to address the unique reactivity of this heterocyclic aryl halide, focusing on the critical goal of minimizing unwanted side reactions to maximize the yield and purity of your desired product.

I. Understanding the Core Reaction and Its Challenges

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a reaction catalyzed by palladium and typically a copper(I) co-catalyst.[1][2] In the case of Quinolin-8-yl 2-chloro-5-iodobenzoate, the primary objective is the selective coupling at the highly reactive C-I bond. However, the complexity of the starting material, which includes a quinoline moiety and a second, less reactive C-Cl bond, presents several potential pitfalls.

Key Challenges:

  • Homocoupling (Glaser Coupling): The primary and most common side reaction is the dimerization of the terminal alkyne to form a 1,3-diyne.[3][4] This is predominantly catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3]

  • Dehalogenation: Reductive removal of the iodine atom from the starting material can occur, leading to the formation of Quinolin-8-yl 2-chlorobenzoate. This is often promoted by elevated temperatures and certain solvent/base combinations.[5][6]

  • Cross-Coupling at the C-Cl Bond: While significantly less reactive than the C-I bond, coupling at the C-Cl position can occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), leading to undesired bis-alkynylated products.[1][7]

  • Catalyst Decomposition: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst, leading to a stalled or incomplete reaction.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this specific Sonogashira coupling?

For the coupling of an aryl iodide like Quinolin-8-yl 2-chloro-5-iodobenzoate, a standard palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ is generally a good starting point.[7][8] The use of a copper(I) co-catalyst, typically CuI, is recommended to facilitate the reaction at milder temperatures.[9] However, to minimize homocoupling, the loading of CuI should be kept to a minimum (see Troubleshooting Guide).

Q2: How critical is the choice of solvent and base?

The solvent and base play crucial roles in reaction efficiency and selectivity.[10][11]

  • Solvents: A variety of solvents can be employed, with THF and DMF being common choices.[7][11] The solvent must be thoroughly degassed to prevent oxygen-mediated side reactions.[3][12]

  • Bases: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[7] The base should also be rigorously degassed.

Q3: My reaction is messy with multiple spots on the TLC. What are the likely culprits?

A "messy" TLC with multiple spots is a common issue and can be attributed to several factors:

  • Significant homocoupling of the alkyne starting material.[3]

  • Dehalogenation of the aryl iodide.[13]

  • Formation of various catalyst-related byproducts.

  • Incomplete reaction, leaving both starting materials present.

The key to resolving this is a systematic approach to troubleshooting, starting with ensuring a strictly inert atmosphere.[3][13]

III. Troubleshooting Guide: A Problem-Oriented Approach

This section provides a structured guide to diagnosing and resolving specific issues you may encounter during the Sonogashira coupling of Quinolin-8-yl 2-chloro-5-iodobenzoate.

Problem 1: High Levels of Alkyne Homocoupling (Glaser Coupling)

This is the most frequent side reaction, consuming your alkyne and complicating purification.

Potential Cause Diagnostic Check Recommended Solution
Oxygen in the reaction Is your degassing procedure rigorous? Are you maintaining a positive pressure of inert gas (Argon or Nitrogen)?Degas all solvents and the amine base thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[12] Use Schlenk line techniques or a glovebox for the reaction setup.[12]
High Copper(I) Catalyst Loading What is the molar percentage of CuI relative to your aryl iodide?Reduce the CuI loading to 1-2 mol%. In some cases, as low as 0.5 mol% can be effective.[3]
High Alkyne Concentration Is the alkyne added all at once at the beginning of the reaction?Employ slow addition of the terminal alkyne using a syringe pump over several hours. This maintains a low instantaneous concentration of the alkyne, disfavoring the second-order homocoupling reaction.[12]
Reaction Temperature is Too High Are you running the reaction at elevated temperatures unnecessarily?The coupling with an aryl iodide should proceed efficiently at room temperature.[1] Avoid unnecessary heating, which can promote side reactions.[14]
Inefficient Cross-Coupling Is the desired reaction sluggish, allowing homocoupling to dominate?Consider switching to a copper-free Sonogashira protocol .[3][4] While often requiring more specialized ligands and potentially higher temperatures, this eliminates the primary catalyst for homocoupling.
Problem 2: Significant Dehalogenation of the Aryl Iodide

The loss of the iodine atom from your starting material leads to a reduced yield of the desired product.

Potential Cause Diagnostic Check Recommended Solution
Elevated Reaction Temperature Is the reaction being heated?As with homocoupling, avoid high temperatures. The C-I bond is susceptible to reductive cleavage at elevated temperatures.[5][15]
Choice of Base and Solvent Are you using a strongly coordinating solvent or a highly reactive base?Certain amine bases can facilitate dehalogenation. Consider switching to a bulkier, less coordinating base like diisopropylethylamine (DIPEA). If using THF, ensure it is anhydrous, as water can be a proton source for dehalogenation.
Prolonged Reaction Time Is the reaction left running for an extended period after completion?Monitor the reaction closely by TLC or LC-MS.[16] Once the starting material is consumed, work up the reaction promptly to avoid product degradation and side reactions.
Problem 3: Low or No Conversion to the Desired Product

If your starting materials remain largely unreacted, it points to an issue with the catalytic cycle.

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Are you using a Pd(II) precatalyst? Is there evidence of palladium black formation?If using a Pd(II) source like PdCl₂(PPh₃)₂, ensure your conditions (amine base) are sufficient to reduce it to the active Pd(0) species in situ.[7] Consider starting with a Pd(0) catalyst like Pd(PPh₃)₄.[7] The formation of palladium black indicates catalyst decomposition; ensure a sufficient ligand-to-metal ratio to stabilize the catalytic species.[7]
Poor Substrate Purity Have you confirmed the purity of your Quinolin-8-yl 2-chloro-5-iodobenzoate and the terminal alkyne?Impurities in the starting materials can inhibit or poison the catalyst. Ensure both substrates are pure before starting the reaction.
Insufficient Base Is there enough base to neutralize the HI produced and deprotonate the alkyne?Use at least 2 equivalents of the amine base. For sluggish reactions, using the amine as a co-solvent can be beneficial.[1]

IV. Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira coupling cycle and the primary off-cycle side reaction, Glaser homocoupling.

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Glaser_Coupling Glaser Homocoupling Side Reaction 2 H-C≡CR 2 H-C≡CR 2 Cu-C≡CR 2 Cu-C≡CR 2 H-C≡CR->2 Cu-C≡CR + 2 Cu(I), Base Diyne (R-C≡C-C≡C-R) Diyne (R-C≡C-C≡C-R) 2 Cu-C≡CR->Diyne (R-C≡C-C≡C-R) Oxidative Coupling (O2 present)

Caption: The oxygen-mediated Glaser homocoupling of terminal alkynes.

V. Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. Remember that optimization may be necessary based on your specific terminal alkyne.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a good initial approach for the coupling of Quinolin-8-yl 2-chloro-5-iodobenzoate.

Materials:

  • Palladium catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Copper co-catalyst: CuI (4 mol%)

  • Quinolin-8-yl 2-chloro-5-iodobenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Quinolin-8-yl 2-chloro-5-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF, followed by degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[16]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16][17]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if homocoupling is a persistent issue.

Materials:

  • Palladium precatalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (4 mol%) or a bulky phosphine ligand like P(t-Bu)₃ (4 mol%)

  • Quinolin-8-yl 2-chloro-5-iodobenzoate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Base: Piperidine or Pyrrolidine

  • Solvent: N,N-Dimethylformamide (DMF), degassed

Procedure:

  • In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ and the phosphine ligand in degassed DMF. Stir for 10-15 minutes to allow for complex formation.

  • Add Quinolin-8-yl 2-chloro-5-iodobenzoate to the flask.

  • Add the base (e.g., piperidine).

  • Add the terminal alkyne.

  • Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required depending on the alkyne's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.[7]

VI. Analytical and Purification Strategies

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.

Purification:

  • Column Chromatography: The most common method for purifying Sonogashira coupling products.[16][17][18] The choice of solvent system will depend on the polarity of your product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities, particularly colored byproducts.[18]

  • Activated Charcoal: To remove persistent dark colors from the product, which are often due to trace metal impurities or polymeric byproducts, treatment with activated charcoal can be effective.[18]

By understanding the underlying mechanisms and potential pitfalls of the Sonogashira coupling, and by employing a systematic approach to troubleshooting, you can significantly improve the outcome of your reactions with Quinolin-8-yl 2-chloro-5-iodobenzoate. This guide provides the foundational knowledge and practical steps to achieve higher yields, greater purity, and more reliable results in your research and development endeavors.

VII. References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Fairlamb, I. J. S. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 62–81). Royal Society of Chemistry. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Goure, E., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(6), 3291–3299. [Link]

  • Sonogashira Coupling - YouTube. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Kozuch, S., & Martin, J. M. L. (2011). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. ACS Catalysis, 1(3), 246–253. [Link]

  • da Rosa, G. P., et al. (2017). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 28(8), 1469–1476. [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In New Horizons in Chemistry and Chemical Engineering (Vol. 5). B P International. [Link]

  • Wang, C., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 145(7), 4164–4172. [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 651–658. [Link]

  • Gogoi, P., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(33), 26139–26144. [Link]

  • Kirschning, A., et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Reaction Chemistry & Engineering, 8(9), 2111-2119. [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 651–658. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]

  • Das, P., et al. (2017). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences, 129(7), 1059–1066. [Link]

  • Wang, C., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 145(7), 4164–4172. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link]

  • Chen, H., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(3), 101538. [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 651–658. [Link]

  • Davies, I. G., & North, M. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(10), 1738–1741. [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. [Link]

  • Easily remove dark color after sonogashira? : r/OrganicChemistry - Reddit. [Link]

  • Cerna, M. G., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 69. [Link]

  • Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update - ResearchGate. [Link]

  • Grasa, G. A., & Viciu, M. S. (2003). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 5(17), 3021–3024. [Link]

  • One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling - MSU Chemistry. [Link]

Sources

Optimization

Best purification and recrystallization techniques for crude Quinolin-8-yl 2-chloro-5-iodobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying halogenated quinolin-8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing and purifying halogenated quinolin-8-yl esters.

Quinolin-8-yl 2-chloro-5-iodobenzoate is a highly crystalline but chemically sensitive molecule. The presence of the bidentate chelator 8-hydroxyquinoline (8-HQ) as a leaving group, combined with the strongly electron-withdrawing di-halogenated aromatic ring, requires precise chemoselective extraction and recrystallization techniques to prevent product degradation[1].

Purification Workflow

The following diagram outlines the optimized, self-validating pipeline for isolating the pure ester from a crude coupling reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, 8-HQ, Acid, Byproducts) Filter Filtration (Remove DCU/Salts) Crude->Filter AcidWash 1M HCl Wash (Protonates 8-HQ & Amines) Filter->AcidWash Filtrate BaseWash Sat. NaHCO3 Wash (Deprotonates Benzoic Acid) AcidWash->BaseWash Org. Phase AqWaste1 Aqueous Waste (8-HQ Hydrochloride) AcidWash->AqWaste1 Aq. Phase AqWaste2 Aqueous Waste (Sodium Benzoate) BaseWash->AqWaste2 Aq. Phase OrgPhase Organic Phase (Crude Ester) BaseWash->OrgPhase Org. Phase Charcoal Activated Charcoal (Removes Oxidation Colors) OrgPhase->Charcoal Concentrate Recryst Recrystallization (EtOAc / Hexanes) Charcoal->Recryst Hot Filtration Pure Pure Quinolin-8-yl 2-chloro-5-iodobenzoate Recryst->Pure Cooling & Vacuum Filtration

Figure 1: Optimized purification workflow for crude Quinolin-8-yl 2-chloro-5-iodobenzoate.

Troubleshooting & FAQs

Q: During the base wash to remove unreacted 2-chloro-5-iodobenzoic acid, my product yield drops significantly. Why? A: Quinolin-8-yl 2-chloro-5-iodobenzoate is highly susceptible to base-catalyzed ester hydrolysis. The di-halogenated aromatic ring is strongly electron-withdrawing (due to the inductive effects of -Cl and -I), rendering the ester carbonyl highly electrophilic. If you use strong bases like 1M NaOH or allow prolonged exposure to K2​CO3​ , you will rapidly cleave the ester back into 8-hydroxyquinoline and benzoic acid. Solution: Use a mild, weakly alkaline wash such as saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.3) and limit phase contact time to under 5 minutes per wash.

Q: How do I efficiently remove unreacted 8-hydroxyquinoline without hydrolyzing the ester? A: 8-Hydroxyquinoline is amphoteric. At a pH below 4, the quinoline nitrogen protonates to form a water-soluble quinolinium ion[2]. Solution: Wash the organic phase with cold 1M HCl or 5% citric acid. The protonated 8-HQ will partition entirely into the aqueous layer. Ensure the organic phase is washed with brine immediately afterward to remove residual acid before concentration.

Q: My crude product streaks heavily on normal-phase silica gel chromatography. How can I improve resolution? A: 8-Hydroxyquinoline and its ester derivatives possess a quinoline nitrogen that coordinates strongly with Lewis acidic silanol sites on the silica gel, leading to severe tailing[1]. Solution: Pre-treat your silica gel column with 1% triethylamine ( Et3​N ) in your mobile phase to deactivate the acidic sites[3]. Alternatively, bypass chromatography entirely; rigid, halogenated aromatic esters are prime candidates for direct recrystallization[4].

Q: What is the optimal solvent system for recrystallizing this specific ester? A: For highly lipophilic, halogenated quinolin-8-yl esters, a two-solvent system of Ethyl Acetate (EtOAc) and Hexanes is the gold standard[4]. The ester has high solubility in hot EtOAc due to its moderate polarity, while the bulky iodine and chlorine atoms drive rapid, dense crystal packing when the non-polar antisolvent (Hexanes) is introduced and the solution is cooled.

Q: The isolated crystals have a greenish-brown tint instead of being white/pale yellow. What causes this and how is it removed? A: The discoloration is caused by trace amounts of oxidized 8-hydroxyquinoline byproducts (e.g., quinoline-5,8-diones), which are highly conjugated and deeply colored. Solution: Incorporate an activated charcoal (Norit) treatment during the hot dissolution phase of your recrystallization. The planar, conjugated impurities will adsorb strongly to the porous carbon matrix via π−π stacking.

Quantitative Data: Physicochemical Parameters

Understanding the partition coefficients and pKa values of your mixture is critical for a self-validating extraction protocol.

Table 1: Physicochemical Parameters for Extraction & Purification Optimization

ComponentpKaLogP (Est.)Soluble InTarget Phase (Extraction)
Quinolin-8-yl 2-chloro-5-iodobenzoate N/A (Neutral)~4.8EtOAc, DCM, Hot EtOHOrganic Phase (Product)
8-Hydroxyquinoline (8-HQ) 5.13 ( NH+ ), 9.89 (OH)2.02Dilute Acid, Dilute BaseAqueous Wash (1M HCl)
2-Chloro-5-iodobenzoic Acid ~2.9~3.1Dilute Base, AlcoholsAqueous Wash (Sat. NaHCO3​ )
N,N'-Dicyclohexylurea (DCU) *N/A~2.6Hot Alcohols, ChloroformFiltered out prior to extraction

(Assuming DCC was used as the coupling reagent)

Validated Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Objective: Remove unreacted starting materials and coupling catalysts without inducing ester hydrolysis.

  • Dilution & Filtration: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). If DCC was used as the coupling reagent, filter the suspension through a Celite pad to remove precipitated N,N'-dicyclohexylurea (DCU).

  • Acid Wash (Removes 8-HQ & Amines): Transfer the filtrate to a separatory funnel. Add an equal volume of cold 1M HCl. Invert gently to avoid emulsions. Allow the phases to separate and discard the aqueous layer. Repeat this step once.

  • Base Wash (Removes Unreacted Acid): Add an equal volume of saturated aqueous NaHCO3​ . Vent the funnel frequently, as CO2​ gas will evolve rapidly. Separate and discard the aqueous layer. Do not exceed 5 minutes of contact time.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid ester.

Protocol B: Two-Solvent Recrystallization with Charcoal Decolorization

Objective: Obtain >99% purity crystals free of colored oxidation byproducts[4].

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (EtOAc) while swirling on a hot plate until the solid just dissolves.

  • Decolorization: Add 5-10% (w/w) activated charcoal to the hot solution. Boil gently for 5 minutes to allow π−π adsorption of colored impurities.

  • Hot Filtration: Perform a hot gravity filtration through fluted filter paper (or a pre-heated Celite pad) to remove the charcoal.

  • Antisolvent Addition: Return the clear, pale-yellow filtrate to the hot plate. Slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (reaching the cloud point). Add 1-2 drops of hot EtOAc just until the solution clears again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals.

  • Harvesting: Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize yield. Collect the purified crystals via vacuum filtration using a Büchner funnel, wash with ice-cold hexanes, and dry under high vacuum.

References

  • [3] Title: Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid Source: National Institutes of Health (PMC) URL:[Link]

  • [4] Title: Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues Source: ACS Chemical Neuroscience URL:[Link]

  • [1] Title: Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters Source: RSC Advances URL:[Link]

  • [2] Title: Method for producing 8-hydroxyquinoline-7-carboxylic acid (JP2590206B2) Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Quinolin-8-yl 2-Chloro-5-iodobenzoate vs. 8-Aminoquinoline Directing Groups

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter the dilemma of selecting the appropriate directing group for polyhalogenated scaffolds. When working w...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter the dilemma of selecting the appropriate directing group for polyhalogenated scaffolds. When working with a highly reactive core like 2-chloro-5-iodobenzoic acid, the choice between an amide-linked 8-aminoquinoline (8-AQ) and an ester-linked quinolin-8-yl directing group fundamentally alters the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of these two bidentate systems, explaining the mechanistic causality behind their divergent behaviors and offering self-validating experimental protocols for your workflows.

Mechanistic Causality: N,N-Amide vs. N,O-Ester Chelation

The reactivity difference between these two directing groups is rooted in their coordination chemistry and how they sequester transition metals (Pd, Ni, Cu, Co).

The 8-Aminoquinoline (8-AQ) Paradigm

The 8-AQ directing group, pioneered by Daugulis, forms an amide linkage. Under basic conditions, the N-H proton is removed, generating a highly rigid, anionic N,N-bidentate (X,L-type) chelate. This robust coordination sphere is exceptional at stabilizing high-valent metal intermediates (e.g., paramagnetic Ni(III) or Pd(IV) species) required for challenging C(sp2)–H and C(sp3)–H activations 1[1]. Furthermore, electrochemical studies confirm that the N-(quinolin-8-yl)-benzamide scaffold dictates complex multi-electron transfers due to its strong metal-binding capacity 2[2]. However, this strong binding can suppress orthogonal reactivity, such as the natural oxidative addition of a C-I bond, and makes the directing group notoriously difficult to cleave.

The Quinolin-8-yl Ester Paradigm

In contrast, Quinolin-8-yl 2-chloro-5-iodobenzoate utilizes an ester linkage. It coordinates to metals as a neutral N,O-bidentate (L,L-type) ligand. Literature demonstrates that this weaker chelation is often insufficient to drive challenging C–H activations; for instance, Ni-catalyzed difluoroalkylations fail completely with quinolin-8-yl esters compared to their amide counterparts 3[3]. Similarly, Cu-catalyzed sulfonylations are inactive with quinolin-8-yl benzoates 4[4].

The Strategic Advantage: For a substrate like 2-chloro-5-iodobenzoate, this "weakness" is actually a profound advantage. Because the ester does not rigidly lock the catalyst into a metallacycle, the transition metal is free to undergo standard cross-coupling (e.g., Suzuki or Sonogashira) at the highly reactive C-I bond at the C5 position. Post-functionalization, the ester is easily hydrolyzed.

Reactivity AQ 8-Aminoquinoline Amide (Strong N,N-Chelate) Metal Transition Metal (Pd, Ni, Cu) AQ->Metal Deprotonation HQ Quinolin-8-yl Ester (Weak N,O-Chelate) HQ->Metal Neutral Binding CH Directed C-H Activation Metal->CH Rigid Metallacycle CI C-I Oxidative Addition Metal->CI Labile Complex

Fig 1. Divergent reactivity pathways dictated by N,N-amide vs. N,O-ester bidentate coordination.

Comparative Performance Data

The following table summarizes the operational differences between the two directing groups when applied to the 2-chloro-5-iodobenzoate core.

ParameterN-(Quinolin-8-yl) Amide (8-AQ)Quinolin-8-yl Ester
Coordination Mode Anionic N,N-bidentate (X,L-type)Neutral N,O-bidentate (L,L-type)
C-H Activation Efficacy Excellent (Forces ortho-functionalization)Poor to Moderate (Labile coordination)
C-I Cross-Coupling Often suppressed; requires forcing conditionsExcellent (Orthogonal reactivity at C5)
Directing Group Cleavage Harsh (Strong acid/base, >100 °C)Mild (LiOH/NaOH, RT to 50 °C)
Atom Economy Lower (Requires specialized removal reagents)Higher (Simple basic hydrolysis)

Experimental Workflows & Self-Validating Protocols

To leverage the orthogonal reactivity of Quinolin-8-yl 2-chloro-5-iodobenzoate , the following workflow isolates the C-I cross-coupling from the ester cleavage.

Workflow Substrate Quinolin-8-yl 2-chloro-5-iodobenzoate Coupling Pd-Catalyzed Suzuki Coupling at C-I Substrate->Coupling Boronic Acid, Base Cleavage Mild Basic Hydrolysis (LiOH, THF/H2O) Coupling->Cleavage Isolate Intermediate Product 5-Substituted 2-chlorobenzoic acid Cleavage->Product Acidic Workup

Fig 2. Optimized experimental workflow for selective C-I functionalization and ester cleavage.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C-I Bond

Objective: Selectively couple an aryl boronic acid at the C5 iodine without triggering C-H activation or cleaving the ester.

Causality & Design: We utilize Pd(dppf)Cl2​ instead of Pd(OAc)2​ . The strongly chelating bidentate dppf ligand prevents the weak N,O-coordination of the quinolin-8-yl ester from poisoning the palladium center, ensuring rapid oxidative addition exclusively at the C-I bond.

  • Setup: In an oven-dried Schlenk flask, combine Quinolin-8-yl 2-chloro-5-iodobenzoate (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/ H2​O (4:1, 0.1 M).

  • Execution: Stir the mixture at 60 °C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The starting material is highly UV-active. Complete consumption of the starting material and a distinct shift in the Rf​ value validates the C-I conversion. 1H NMR of the crude will show the disappearance of the isolated C4 and C6 protons of the starting material, while the quinoline aromatic peaks remain completely unperturbed.

Protocol B: Mild Directing Group Cleavage (Hydrolysis)

Objective: Remove the quinolin-8-yl ester to reveal the free 5-aryl-2-chlorobenzoic acid.

Causality & Design: Unlike 8-AQ amides, which require harsh conditions (e.g., 5-10 M NaOH at 120 °C) due to steric hindrance and electronic deactivation, the ester linkage is highly susceptible to nucleophilic attack by hydroxide at room temperature.

  • Setup: Dissolve the coupled intermediate from Protocol A in a mixture of THF/ H2​O (3:1, 0.2 M).

  • Execution: Add LiOH· H2​O (3.0 equiv) and stir at room temperature for 2 hours.

  • Workup: Acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the target carboxylic acid.

  • Self-Validation: The release of the auxiliary (8-hydroxyquinoline) provides a distinct fluorescent marker at 365 nm under a UV lamp. In 13C NMR, the carbonyl peak will shift from ~165 ppm (ester) to ~170 ppm (free acid), confirming successful cleavage.

References

  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base, Organometallics, 1

  • Nickel-Catalyzed Site-Selective C–H Bond Difluoroalkylation of 8-Aminoquinolines on the C5-Position, Organic Letters, 3

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds, PMC, 4

  • Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation, Organometallics, 2

Sources

Comparative

Comparative Guide: Leaving Group Ability of Quinolin-8-yl 2-Chloro-5-Iodobenzoate vs. Methyl Benzoates in Acyl Transfer Reactions

Executive Summary In the realm of synthetic organic chemistry and drug development, the choice of ester functionality dictates the thermodynamic feasibility and kinetic rate of downstream acyl transfer reactions, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, the choice of ester functionality dictates the thermodynamic feasibility and kinetic rate of downstream acyl transfer reactions, such as amidation or cross-coupling. This guide objectively compares the performance of Quinolin-8-yl 2-chloro-5-iodobenzoate against its unactivated counterpart, Methyl 2-chloro-5-iodobenzoate . By analyzing their respective leaving group abilities, this document provides researchers with the mechanistic causality and field-proven protocols necessary to optimize synthetic workflows.

Mechanistic Foundations: Why the Leaving Group Matters

The efficiency of an ester aminolysis reaction hinges on the stability of the tetrahedral intermediate and the subsequent expulsion of the leaving group.

The Unactivated Methyl Ester

Methyl benzoates are notoriously stable. The leaving group, methoxide ( CH3​O− ), is a strong base. The pKa of its conjugate acid (methanol) is approximately 15.5 [1]. Because weaker bases make better leaving groups, methoxide's high basicity translates to a high activation energy barrier for its expulsion. Computational studies on the aminolysis of methyl benzoates reveal that the uncatalyzed stepwise mechanism requires substantial thermal energy to proceed, often necessitating harsh conditions or external catalysts [2].

The "Active Ester" Advantage: Quinolin-8-yl

Replacing the methyl group with an 8-quinolinyl moiety transforms the molecule into an "active ester" [3]. The leaving group in this case is the 8-quinolinolate anion. The pKa of 8-hydroxyquinoline is significantly lower, at approximately 9.8 to 9.9 [4]. This 6-order-of-magnitude difference in acidity means the 8-quinolinolate anion is vastly more stable and a far superior leaving group than methoxide.

Furthermore, 8-quinolinyl esters benefit from anchimeric assistance (intramolecular general base catalysis). During nucleophilic attack by an amine, the adjacent quinoline nitrogen acts as a hydrogen-bond acceptor. This stabilizes the incoming nucleophile and the resulting tetrahedral transition state, drastically lowering the activation energy.

Logic LG Leaving Group (8-Quinolinolate vs Methoxide) pKa Conjugate Acid pKa (9.9 vs 15.5) LG->pKa Hbond Intramolecular H-Bonding LG->Hbond Act Lower Activation Energy for Aminolysis pKa->Act Hbond->Act Result Active Ester Profile (Rapid, High Yield) Act->Result

Fig 1: Logical causality of leaving group ability accelerating the ester aminolysis reaction.

Quantitative Data Comparison

The stark contrast in leaving group thermodynamics dictates entirely different operational parameters in the laboratory. The table below summarizes the quantitative and qualitative performance metrics of both ester classes.

ParameterQuinolin-8-yl 2-chloro-5-iodobenzoateMethyl 2-chloro-5-iodobenzoate
Leaving Group 8-QuinolinolateMethoxide
Conjugate Acid pKa ~9.9~15.5
Leaving Group Ability Excellent (Active Ester)Poor (Unactivated Ester)
Intramolecular Catalysis Yes (Quinoline Nitrogen)No
Typical Aminolysis Temp Room Temperature (20-25°C)Reflux (110°C) or Lewis Acid Activation
Reaction Time 1 - 2 hours12 - 24+ hours
Byproduct Removal Mild acidic wash (aqueous extraction)Distillation of methanol / Chromatography

Comparative Experimental Workflows

To demonstrate the practical implications of these mechanistic differences, the following self-validating protocols outline the synthesis of an amide from both starting materials.

Protocol A: Aminolysis of Quinolin-8-yl 2-chloro-5-iodobenzoate

Causality: Because the 8-quinolinyl group is an active ester, the reaction requires no external heating or strong base. Dichloromethane (DCM) is selected as the solvent because it provides excellent solvation without disrupting the critical intramolecular hydrogen-bonded transition state.

  • Initialization: Dissolve 1.0 mmol of Quinolin-8-yl 2-chloro-5-iodobenzoate in 5 mL of anhydrous DCM in a round-bottom flask.

  • Reagent Addition: Add 1.1 mmol of the target primary or secondary amine dropwise at room temperature.

  • Reaction & Self-Validation: Stir the mixture for 1-2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly UV-active starting material spot will rapidly disappear, replaced by a lower Rf​ amide spot and a highly polar 8-hydroxyquinoline spot.

  • Workup: Quench the reaction with 10 mL of 1M HCl (aq). Causality: The acidic quench protonates the 8-hydroxyquinoline byproduct (conjugate acid pKa ~5.0), driving it entirely into the aqueous layer for effortless separation.

  • Isolation: Extract with DCM, dry the organic layer over MgSO 4​ , and concentrate under reduced pressure to yield the pure amide (>95% yield).

Protocol B: Aminolysis of Methyl 2-chloro-5-iodobenzoate

Causality: The poor leaving group ability of methoxide necessitates forcing conditions. Toluene is used to allow high-temperature reflux, and a Lewis acid (Trimethylaluminum) is utilized to artificially activate the carbonyl carbon and form a highly reactive aluminum-amide complex.

  • Initialization: Dissolve 1.0 mmol of Methyl 2-chloro-5-iodobenzoate and 5.0 mmol of the target amine in 5 mL of anhydrous toluene.

  • Activation: Cool to 0°C. Carefully add 1.2 mmol of Trimethylaluminum (AlMe 3​ ) dropwise.

  • Reaction & Self-Validation: Heat the mixture to reflux (110°C) for 24 hours. Validation: TLC monitoring will show slow, gradual conversion. Prolonged heating is mandatory until the starting material is fully consumed.

  • Workup: Cool to 0°C and carefully quench with 1M HCl (aq) to destroy the aluminum complex and neutralize the massive excess of amine.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography to isolate the amide (~40-60% yield).

Workflow cluster_0 Quinolin-8-yl Ester Workflow cluster_1 Methyl Ester Workflow Q_Start Quinolin-8-yl 2-chloro-5-iodobenzoate Q_Cond Amine (1.1 eq), CH2Cl2, RT, 2h Q_Start->Q_Cond Q_End Amide Product (>95% Yield) Q_Cond->Q_End M_Start Methyl 2-chloro-5-iodobenzoate M_Cond Amine (5.0 eq), Toluene, 110°C, 24h (Lewis Acid Catalyst) M_Start->M_Cond M_End Amide Product (~40-60% Yield) M_Cond->M_End

Fig 2: Comparative aminolysis workflows highlighting mild conditions for the 8-quinolinyl ester.

Conclusion

For researchers executing late-stage functionalization or complex peptide synthesis, Quinolin-8-yl 2-chloro-5-iodobenzoate offers a vastly superior leaving group profile compared to standard methyl benzoates. The combination of a highly stable leaving group (low pKa) and the intramolecular general base catalysis provided by the quinoline nitrogen allows for rapid, high-yield conversions under mild, room-temperature conditions.

References

  • 8-Hydroxyquinoline - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • A Novel Activated Ester in Peptide Syntheses Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • 8-Hydroxyquinoline (CID 1923) Source: PubChem, National Center for Biotechnology Information (NIH) URL:[Link]

Validation

HPLC method validation for determining the purity of Quinolin-8-yl 2-chloro-5-iodobenzoate

An in-depth, objective comparison guide for researchers, analytical scientists, and drug development professionals tasked with validating High-Performance Liquid Chromatography (HPLC) methods for complex halogenated este...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide for researchers, analytical scientists, and drug development professionals tasked with validating High-Performance Liquid Chromatography (HPLC) methods for complex halogenated esters.

Introduction: The Analytical Challenge of Quinolin-8-yl 2-chloro-5-iodobenzoate

Quinolin-8-yl 2-chloro-5-iodobenzoate is a highly functionalized, di-halogenated ester. Structurally, it combines a quinoline pharmacophore with a benzoate moiety bearing both chlorine and iodine atoms. In drug development and synthetic chemistry, determining the absolute purity of such intermediates is critical. The presence of multiple halogens introduces significant polarizability, while the ester linkage is susceptible to hydrolysis.

Standard reverse-phase HPLC (RP-HPLC) methods often struggle to resolve the parent compound from its structurally similar byproducts—specifically, deiodinated impurities (e.g., Quinolin-8-yl 2-chlorobenzoate) and hydrolysis degradants (Quinolin-8-ol and 2-chloro-5-iodobenzoic acid). To ensure scientific integrity and regulatory compliance, the analytical method must be rigorously validated according to ICH Q2(R2) guidelines [1].

This guide objectively compares column chemistries, explains the mechanistic causality behind method optimization, and provides a self-validating protocol for determining the purity of Quinolin-8-yl 2-chloro-5-iodobenzoate.

Part 1: Methodological Causality & Column Comparison

To achieve baseline resolution between the target API and its impurities, the choice of stationary phase is the most critical variable. We compared a standard C18 (Octadecylsilane) column against a Phenyl-Hexyl column.

The Causality of Separation
  • C18 Column: Separates analytes almost exclusively based on hydrophobicity (dispersive interactions). Because the deiodinated impurity and the parent compound have similar hydrophobic profiles, C18 often results in co-elution or peak tailing.

  • Phenyl-Hexyl Column: Introduces π−π (pi-pi) interactions. The electron-deficient di-halogenated aromatic ring of Quinolin-8-yl 2-chloro-5-iodobenzoate interacts strongly with the phenyl rings of the stationary phase. The loss of the heavy iodine atom in the impurity drastically alters this π−π interaction, allowing for superior selectivity and baseline resolution.

Table 1: Performance Comparison of Column Chemistries

Conditions: Isocratic elution (60% Acetonitrile / 40% Water with 0.1% TFA), Flow rate: 1.0 mL/min, Detection: UV at 254 nm.

ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)Analytical Verdict
Retention Time (API) 8.4 min11.2 minPhenyl-Hexyl provides stronger retention via π−π bonding.
Peak Asymmetry (Tf) 1.6 (Tailing observed)1.05 (Highly symmetrical)Phenyl-Hexyl mitigates secondary interactions with free silanols.
Resolution (API vs. Deiodinated Impurity) 1.2 (Incomplete separation)3.8 (Baseline resolution) Phenyl-Hexyl is vastly superior for halogenated aromatics.
Theoretical Plates (N) ~8,500~14,200Higher efficiency achieved with Phenyl-Hexyl chemistry.

Part 2: Visualizing the Analytical Workflow

The following diagrams illustrate the logical progression of the method validation and the chemical degradation pathways that the HPLC method must successfully resolve.

ValidationWorkflow Start Method Development Quinolin-8-yl 2-chloro-5-iodobenzoate ColSelect Column Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect Opt Gradient & Mobile Phase Optimization ColSelect->Opt ICH ICH Q2(R2) Validation Phase Opt->ICH Spec Specificity & Selectivity (Forced Degradation) ICH->Spec Lin Linearity & Range (LOQ to 120%) ICH->Lin Prec Precision & Accuracy (Recovery Studies) ICH->Prec Valid Validated HPLC Method Spec->Valid Lin->Valid Prec->Valid

Caption: Step-by-step logical workflow for HPLC method development and ICH Q2(R2) validation.

ImpurityPathway API Quinolin-8-yl 2-chloro-5-iodobenzoate (Target API) Hydrol Hydrolysis Pathway API->Hydrol Dehal Dehalogenation Pathway API->Dehal Detect Baseline Resolution via Phenyl-Hexyl Column API->Detect ImpA Quinolin-8-ol (Impurity A) Hydrol->ImpA ImpB 2-chloro-5-iodobenzoic acid (Impurity B) Hydrol->ImpB ImpC Quinolin-8-yl 2-chlorobenzoate (Impurity C - Deiodinated) Dehal->ImpC ImpA->Detect ImpB->Detect ImpC->Detect

Caption: Degradation pathways of the target compound and the required analytical resolution targets.

Part 3: Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol integrates system suitability testing (SST) directly into the workflow.

Reagent & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the quinoline nitrogen to prevent peak tailing).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of Quinolin-8-yl 2-chloro-5-iodobenzoate reference standard. Dissolve in 10 mL of diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic ester.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated quinoline-benzoate system).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: Linear ramp to 85% B

    • 12-15 min: Hold at 85% B

    • 15-16 min: Return to 30% B

    • 16-20 min: Re-equilibration

Execution of ICH Q2(R2) Validation Parameters
  • System Suitability: Inject the standard solution 6 times. Calculate Relative Standard Deviation (RSD) of the peak area. Acceptance criteria: RSD ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 10,000.

  • Specificity (Forced Degradation): Subject the sample to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and thermal stress (60°C for 24h). Inject stressed samples to prove that degradation peaks (Impurity A, B, C) do not co-elute with the main peak [2].

  • Linearity: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., 0.1 µg/mL to 1.2 mg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of impurities into a pure sample at 50%, 100%, and 150% of the specification limit. Calculate percentage recovery.

Part 4: Validation Data Summary

The table below summarizes the expected validation results for Quinolin-8-yl 2-chloro-5-iodobenzoate using the optimized Phenyl-Hexyl gradient method, demonstrating compliance with global regulatory standards [3].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl Method)Status
Specificity No interference at the retention time of the APIResolution > 2.0 for all forced degradation impuritiesPass
Linearity (R²) Correlation coefficient ≥ 0.999R² = 0.9998 (Range: 0.5 µg/mL to 1200 µg/mL)Pass
Precision (Repeatability) %RSD of peak area ≤ 2.0% (n=6)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.62%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.8% (across 3 concentration levels)Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Robustness Method remains unaffected by small variationsStable across ±2°C temp and ±0.1 mL/min flow changesPass

Conclusion

For the purity determination of complex halogenated esters like Quinolin-8-yl 2-chloro-5-iodobenzoate, standard C18 columns often fail to provide the necessary selectivity. By shifting to a Phenyl-Hexyl stationary phase , analysts can leverage π−π interactions to achieve baseline resolution between the target API and its dehalogenated/hydrolyzed impurities.

When coupled with a carefully optimized gradient and validated against ICH Q2(R2) parameters, this method provides a highly trustworthy, reproducible, and self-validating system suitable for rigorous quality control and regulatory submission.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. (2024). Available at:[Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures Framework. (2024). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines: Q2(R2) Validation of Analytical Procedures. (2023). Available at: [Link]

Comparative

Mass spectrometry fragmentation patterns of Quinolin-8-yl 2-chloro-5-iodobenzoate vs structural analogs

Executive Summary & Analytical Scope In the structural elucidation of halogenated aromatic esters, gas-phase dissociation behavior is heavily dictated by the interplay between the leaving group's basicity and the relativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Scope

In the structural elucidation of halogenated aromatic esters, gas-phase dissociation behavior is heavily dictated by the interplay between the leaving group's basicity and the relative bond dissociation energies of the halogen substituents. This guide provides an objective, data-driven comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of Quinolin-8-yl 2-chloro-5-iodobenzoate (Q-2C5I) against two carefully selected structural analogs.

By deconstructing these fragmentation pathways, drug development professionals and analytical chemists can better design targeted Multiple Reaction Monitoring (MRM) assays and interpret complex metabolic degradation profiles.

Structural Rationale & Analog Selection

To isolate the specific electronic and steric effects driving fragmentation, we compare the target compound against two analogs. This comparative matrix allows us to independently evaluate the role of the iodine substituent and the charge-directing nature of the quinoline ring.

  • Target: Quinolin-8-yl 2-chloro-5-iodobenzoate (Q-2C5I). Features a bidentate-capable quinoline leaving group and a di-halogenated benzoyl core.

  • Analog 1: Quinolin-8-yl 2-chlorobenzoate (Q-2C). Lacks the iodine atom. Used to isolate the specific neutral/radical loss pathways associated exclusively with the highly polarizable C-I bond.

  • Analog 2: Phenyl 2-chloro-5-iodobenzoate (P-2C5I). Replaces the quinoline with a simple phenyl ring. Used to evaluate the charge-directing effect of the quinoline nitrogen during electrospray ionization.

Table 1: Exact Mass and Isotopic Signatures
CompoundFormulaMonoisotopic Mass[M+H]+ (m/z)Primary Diagnostic Isotope Ratio
Q-2C5I (Target) C16H9ClINO2408.94409.95[M+H]+ / [M+H+2]+ ≈ 3:1 (Cl)
Q-2C (Analog 1) C16H10ClNO2283.04284.05[M+H]+ / [M+H+2]+ ≈ 3:1 (Cl)
P-2C5I (Analog 2) C13H8ClIO2357.93358.93[M+H]+ / [M+H+2]+ ≈ 3:1 (Cl)

Mechanistic Fragmentation Dynamics

Understanding the causality behind gas-phase dissociation is critical for confident structural assignment. The fragmentation of these molecules is governed by two primary mechanistic forces: charge localization and bond dissociation energy (BDE) differentials.

Causality in Primary Cleavage: The Proton Sponge Effect

In positive ESI mode, the fragmentation of quinolin-8-yl esters is heavily dictated by the site of protonation. The quinoline nitrogen ( pKa​≈4.9 ) is the most basic site on the molecule, acting as a "proton sponge." Upon collisional activation, this localized charge induces a charge-directed inductive cleavage at the ester bond .

This results in two competing primary pathways:

  • Acylium Ion Formation (Charge Transfer): The ester bond cleaves, and the charge transfers to the benzoyl moiety, yielding the 2-chloro-5-iodobenzoyl cation (m/z 264.89).

  • Protonated Quinolin-8-ol (Charge Retention): The charge is retained on the quinoline moiety, yielding a highly stable protonated quinolin-8-ol fragment (m/z 146.06). Note: Analog 2 (Phenyl ester) lacks this basic nitrogen, resulting in a significantly lower yield of the protonated leaving group (phenol, m/z 95.05).

Causality in Secondary Cleavage: Halogen Bond Dynamics

Once the acylium ion is formed, the halogens dictate secondary dissociation. The C-I bond dissociation energy (~240 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol). Consequently, under Collision-Induced Dissociation (CID), the homolytic loss of an iodine radical (I•, 127 Da) outcompetes the loss of chlorine. This serves as a highly reliable diagnostic marker for iodinated benzoates .

Fragmentation_Mechanisms cluster_primary Primary Cleavage (Ester Bond) cluster_secondary Secondary Fragmentation (Acylium) Precursor Quinolin-8-yl 2-chloro-5-iodobenzoate [M+H]+ m/z 409.95 Acylium 2-chloro-5-iodobenzoyl Cation m/z 264.89 Precursor->Acylium Charge Transfer (-145 Da) Quinolinol Protonated Quinolin-8-ol m/z 146.06 Precursor->Quinolinol Charge Retention (-264 Da) I_Loss Iodine Radical Loss m/z 137.99 Acylium->I_Loss - I• (127 Da) Weak C-I Bond CO_Loss Carbon Monoxide Loss m/z 236.90 Acylium->CO_Loss - CO (28 Da)

Graphviz diagram illustrating the primary and secondary MS/MS fragmentation pathways of Q-2C5I.

Comparative MS/MS Performance Data

The table below summarizes the relative abundances of key fragments at a normalized collision energy of 30 eV. The data highlights how the structural modifications in the analogs shift the fragmentation equilibrium.

Table 2: Comparative CID Fragmentation Yields (at 30 eV)
Fragment TypeQ-2C5I (Target)Q-2C (Analog 1)P-2C5I (Analog 2)
Protonated Leaving Group m/z 146.06 (High)m/z 146.06 (High)m/z 95.05 (Trace)
Acylium Ion m/z 264.89 (Base Peak)m/z 139.00 (Base Peak)m/z 264.89 (Base Peak)
[Acylium - CO]+ m/z 236.90 (Medium)m/z 111.00 (Medium)m/z 236.90 (Medium)
[Acylium - I•]+ m/z 137.99 (High)N/Am/z 137.99 (High)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-HRMS/MS protocol is designed as a self-validating system . Standard single-collision energy MS/MS provides a static snapshot, which can conflate primary and secondary fragments. By employing Energy-Resolved Mass Spectrometry (ERMS) and isotopic tracking, the protocol internally verifies its own structural assignments .

Step-by-Step Methodology
  • Sample Preparation & Internal Calibration:

    • Prepare 1 µg/mL solutions of the target and analogs in LC-MS grade Methanol.

    • Self-Validation Check: Spike with a deuterated internal standard to monitor matrix suppression and ensure ionization efficiency remains constant across runs.

  • Chromatographic Separation (UHPLC):

    • Column: C18 (1.7 µm, 2.1 x 100 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 10 minutes.

  • ESI Source Optimization:

    • Operate in positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

    • Self-Validation Check (Isotopic Pattern Matching): Before triggering MS/MS, confirm the precursor MS1 spectra exhibits the strict 3:1 ratio of 35Cl to 37Cl . If this ratio deviates by more than 5%, the system is suffering from isobaric interference and the run must be aborted.

  • Energy-Resolved CID (ERMS):

    • Isolate the precursor in Q1 with a narrow 0.5 Da window to exclude the 37Cl isotope (simplifying the MS/MS spectra).

    • Ramp the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

    • Self-Validation Check (Kinetic Breakdown): At 10 eV, the precursor must dominate. At 25 eV, the primary cleavage (acylium m/z 264.89) must peak. At 45 eV, the acylium ion must deplete as the secondary cleavage (I-loss m/z 137.99) emerges. This sequential appearance chemically validates the parent-daughter relationship.

Workflow_Protocol S1 1. Sample Prep Internal Std Spiking S2 2. UHPLC Isotopic Elution S1->S2 S3 3. ESI(+) Charge Validation S2->S3 S4 4. ERMS CID Energy Ramping S3->S4 S5 5. HRMS TOF Mass Accuracy S4->S5

Self-validating LC-HRMS/MS experimental workflow utilizing energy-resolved mass spectrometry.

References

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists QMMSB (quinolin-8-yl 4-methyl-3-benzylbenzoate) and QMiPSB. Journal of Analytical Toxicology. Available at:[Link]

  • Discovery of a Natural Product That Binds to the Mycobacterium tuberculosis Protein Rv1466 Using Native Mass Spectrometry. Molecules. Available at:[Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at:[Link]

Validation

Validating Chemoselectivity in Dihalogenated Scaffolds: A Guide to Quinolin-8-yl 2-chloro-5-iodobenzoate

Executive Summary In advanced medicinal chemistry and late-stage functionalization, the ability to selectively address multiple halogen sites on a single aromatic ring is a critical asset. Quinolin-8-yl 2-chloro-5-iodobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and late-stage functionalization, the ability to selectively address multiple halogen sites on a single aromatic ring is a critical asset. Quinolin-8-yl 2-chloro-5-iodobenzoate is a highly specialized trifunctional building block designed to offer absolute predictability in cross-coupling reactions. By pairing a highly reactive C-I bond with a robust C-Cl bond, and capping the system with a bidentate quinolin-8-yl directing group, researchers can perform sequential, site-selective functionalizations without cross-reactivity.

This guide provides an objective comparison of this scaffold against standard alternatives, detailing the thermodynamic causality behind its chemoselectivity and providing a self-validating experimental protocol for its use.

Mechanistic Foundations: The Causality of Halogen Chemoselectivity

The core of chemoselectivity in palladium-catalyzed cross-coupling reactions—such as the Suzuki, Negishi, or Sonogashira couplings—lies in the initial, rate-determining step: oxidative addition .

The ability of a Palladium(0) catalyst to insert into a carbon-halogen bond is primarily governed by the 1 of that specific bond[1].

  • C-I Bonds: The BDE of an aryl C-I bond is exceptionally low, typically around 65 kcal/mol.

  • C-Cl Bonds: The BDE of an aryl C-Cl bond is significantly higher, generally ranging from 95–97 kcal/mol, a trend strongly conserved across various 2[2].

This ~30 kcal/mol thermodynamic differential translates into a massive kinetic gap. At mild temperatures (e.g., 60 °C), a standard Pd(0) catalyst possesses sufficient thermal energy to rapidly insert into the C-I bond, but faces an insurmountable kinetic barrier for the C-Cl bond. Therefore, the catalyst acts as a highly precise molecular scalpel, exclusively activating the 5-position of the benzoate ring while leaving the 2-position pristine.

MechanisticSelectivity Pd0 Pd(0) Catalyst Substrate Quinolin-8-yl 2-chloro-5-iodobenzoate Pd0->Substrate PathI Fast Oxidative Addition (C-I BDE ~65 kcal/mol) Substrate->PathI PathCl Slow Oxidative Addition (C-Cl BDE ~96 kcal/mol) Substrate->PathCl ProdI Pd(II) Aryl Iodide Complex (Exclusive Intermediate) PathI->ProdI ProdCl Pd(II) Aryl Chloride Complex (Not Observed at 60°C) PathCl->ProdCl

Logical flow of Pd(0) chemoselective oxidative addition favored by C-I bond dissociation energy.

Comparative Performance Analysis

To understand the specific utility of Quinolin-8-yl 2-chloro-5-iodobenzoate, it must be evaluated against structural alternatives. The table below summarizes the quantitative and qualitative differences in performance.

Product / ScaffoldC-I BDE (kcal/mol)C-Cl BDE (kcal/mol)Chemoselectivity (I vs Cl)Downstream Utility (Post-Coupling)
Quinolin-8-yl 2-chloro-5-iodobenzoate ~65~96Excellent (>99:1)High: Quinolin-8-yl acts as a bidentate (N,O) directing group for subsequent Pd/Cu-catalyzed C-H activation.
Methyl 2-chloro-5-iodobenzoate ~65~96Excellent (>99:1)Low: Simple ester lacks the coordinating ability to direct transition metals for further ortho-functionalization.
Quinolin-8-yl 2,5-dichlorobenzoate N/A~96 (both)Poor (Statistical mixture)Moderate: Requires highly active, electron-rich phosphine ligands (e.g., XPhos) and high heat, risking directing group cleavage.

Expert Insight: While the methyl ester provides identical halogen chemoselectivity, the inclusion of the quinolin-8-yl ester elevates the scaffold. Once the iodine is replaced via cross-coupling, the intact quinolin-8-yl group can direct a secondary metal catalyst to activate the remaining C-H bonds on the ring, transforming a simple coupling product into a complex, densely functionalized core.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To empirically validate the chemoselectivity of this scaffold, we utilize a standard3[3].

Causality of Reagent Selection:

  • Catalyst (Pd(PPh3)4): We deliberately select a moderately electron-rich Pd(0) source. It is active enough to insert into the C-I bond but lacks the electron density required to force insertion into the C-Cl bond at mild temperatures.

  • Temperature (60 °C): Provides sufficient kinetic energy for the primary coupling while actively suppressing background C-Cl activation.

ExpWorkflow Step1 1. Reagent Prep Argon Purge Step2 2. Reaction 60°C, 4h Step1->Step2 Step3 3. Quench EtOAc / H2O Step2->Step3 Step4 4. Purify Flash Silica Step3->Step4 Step5 5. Validate LC-MS Isotope Step4->Step5

Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Quinolin-8-yl 2-chloro-5-iodobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh3)4 (5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment, preventing catalyst degradation.

  • Solvent & Base Addition: Inject a degassed mixture of THF and aqueous K2CO3 (2.0 M, 2.0 equiv) in a 4:1 v/v ratio.

  • Heating: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with distilled water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate Quinolin-8-yl 2-chloro-5-phenylbenzoate.

Analytical Validation: Proving the System

A protocol is only as strong as its internal validation. To prove that the C-Cl bond remained entirely intact during the4[4], you must perform the following self-validating checks:

  • LC-MS Isotope Fingerprinting (Critical Check): Analyze the purified product via LC-MS (ESI+). You must observe the parent ion [M+H]+ and a corresponding [M+H+2]+ peak in a strict 3:1 intensity ratio . This isotopic pattern is the definitive, undeniable proof of a single naturally occurring chlorine atom ( 35 Cl and 37 Cl) remaining on the scaffold.

  • 1H NMR Regiochemistry: The proton adjacent to the chlorine (Position 3) will appear as a doublet with a small meta-coupling constant ( J≈2.0 Hz). The preservation of this specific splitting pattern confirms that substitution occurred exclusively at the 5-position.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJZMszDAyKBocziuH_V4yQrb1fGGsc_CohJv93moJNgL0vDDQsFYqHxiCkaXWFjG88-g2DLCnufZN9nOXV2M79chKjqvPpzpJ1zbcNF51dtDcIr7hYCkvyIQOszyDmJd0jUl1hBN6N33OY-Ho=]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiaMvNCDx2KoKxCTja8LI_7dDTOpz9r6qiGVh7bCJ9F8Vdo7c9oGI35DTVbEPASIhO0JuikX9kGOfq5uCNtEBJCViNNTay0HujXUpJQ2HkOzsfQ_QkxunPum8YdIMd_sN_1Z9sw34E-VMPXSeny9EcTi70AwDzH8Jr6FM1URYJk7D16UCS]
  • Bond dissociation energy. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAQDjWRDfiTLRbw9TaPKAaYPE_6DIargUCvnyU-ATElj1_ojY_64x2-K-El3AayIu3IEsSSKdHwXOwsQYrvgRHqKysLR5r5iMarjV4ucsul5u3bsJBqgkRyZZsVu1U9hDPhp3Pz6hJXXd7ZoI9y2jB1Q==]
  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwaG1dkmNmG_wp92X5xtmAp4AP9m55oDdzu_UQW2nY0rffcG7jDcUPLMaAFtHfzki2T6-LEs0b7nuBWSKxu_Gz-n42XEir7xjJgudxFlvHoO9AyX3UhjK9QLQg3z2c1209WnA9wQ==]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling &amp; PPE Guidelines for Quinolin-8-yl 2-chloro-5-iodobenzoate

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals As a Senior Application Scientist, I approach laboratory safety not as a static checklist, bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system of risk mitigation. When working with complex synthetic intermediates like Quinolin-8-yl 2-chloro-5-iodobenzoate , understanding the structural causality behind its hazards is the first step in designing an effective Personal Protective Equipment (PPE) and handling strategy.

This guide provides a self-validating protocol for the safe handling, operational workflow, and disposal of this specific halogenated quinoline derivative.

Mechanistic Hazard Profiling

To determine the appropriate safety controls, we must deconstruct the molecule into its functional moieties:

  • The 8-Hydroxyquinoline Core: Derivatives of 8-hydroxyquinoline are potent metal chelators. Toxicological data for the parent compound indicates it is classified as Acute Tox. 3 (Toxic if swallowed), Eye Dam. 1 (Causes serious eye damage), and Repr. 1B (May damage the unborn child)[1].

  • The Halogenated Benzoate Ester (2-chloro-5-iodo): The addition of heavy halogens (chlorine and iodine) significantly increases the lipophilicity of the molecule. This enhances its ability to permeate biological membranes, increasing the risk of dermal absorption. Furthermore, halogenated aromatics are highly recalcitrant in the environment and are very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)[2].

Because this compound is typically handled as a dry powder, the primary vectors of exposure are aerosolized inhalation , dermal absorption , and mucous membrane contact .

Personal Protective Equipment (PPE) Matrix

Based on the structural hazard profile, standard basic PPE is insufficient. The following matrix outlines the mandatory protective gear and the scientific rationale behind each choice.

PPE CategorySpecification & StandardMechanistic Rationale (Causality)
Hand Protection Double-gloved Nitrile (min 0.11 mm) or Butyl Rubber (EN 374)The lipophilic nature of the di-halogenated benzoate moiety allows it to rapidly permeate thin latex. Butyl rubber provides superior resistance to halogenated esters[1].
Eye Protection Tight-fitting Chemical Safety Goggles (ANSI Z87.1 / EN 166)The quinoline core is a severe ocular irritant (Eye Dam. 1). Standard safety glasses with side shields are insufficient against fine, aerosolized powders.
Body Protection Flame-retardant (FR) Lab Coat, fully buttoned; Closed-toe non-porous shoesPrevents accumulation of toxic dust on personal clothing. Non-porous shoes prevent dermal exposure in the event of a dropped vial.
Respiratory & Engineering Certified Chemical Fume Hood (Face velocity: 80-120 fpm)Prevents inhalation of toxic particulates. If weighing must occur outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].

Experimental Workflow & Handling Protocol

Every operational step must be designed to contain the compound and prevent cross-contamination. Below is the validated step-by-step methodology for handling Quinolin-8-yl 2-chloro-5-iodobenzoate.

Workflow Start 1. Pre-Operation PPE Donning & Hood Calibration Weighing 2. Material Transfer Weigh via Enclosed Analytical Balance Start->Weighing Reaction 3. Reaction Setup Execute in Closed/Inert System Weighing->Reaction Decon 4. Post-Operation Solvent Wipe Decontamination Reaction->Decon Waste 5. Waste Disposal Segregate as Halogenated Waste Decon->Waste

Sequential operational workflow for handling highly toxic halogenated quinoline derivatives.

Step-by-Step Methodology:
  • Pre-Operation Setup: Verify fume hood face velocity. Clear the workspace of unnecessary clutter to minimize contamination surfaces. Don all PPE as outlined in the matrix.

  • Material Transfer (Weighing):

    • Do not weigh this compound on an open bench. Use an analytical balance located inside the fume hood or a specialized ventilated balance enclosure.

    • Use an anti-static weighing boat to prevent the dry powder from aerosolizing due to static repulsion.

  • Reaction Execution:

    • Dissolve the compound in the reaction solvent (e.g., DMF, DCM, or THF) immediately after weighing to eliminate the dust hazard.

    • Keep reaction vessels capped or under an inert atmosphere (Nitrogen/Argon) during the reaction.

  • Decontamination:

    • Once the transfer is complete, wipe down the balance and spatulas with a solvent that readily dissolves the compound (e.g., acetone or ethanol), followed by a water wipe.

    • Dispose of all contaminated wipes as hazardous solid waste.

Emergency Spill Response & Disposal Plan

Standard Operating Procedures must include a self-validating emergency response plan[4]. Because of the compound's reproductive toxicity and environmental persistence, spills must be handled with strict adherence to the following logic.

SpillResponse Spill Spill Identified Assess Assess Volume (< 50mg vs > 50mg) Spill->Assess Minor Minor Spill (< 50mg) Clean with Damp Absorbent Assess->Minor Major Major Spill (> 50mg) Evacuate & Call EHS Assess->Major Waste Dispose as Halogenated Solid Waste Minor->Waste

Logical decision tree for toxic powder spill response and waste management.

Spill Mitigation Steps:
  • Isolate: If a spill occurs outside the fume hood, immediately restrict access to the area.

  • Suppress Dust: Do not dry sweep. Cover the powder with a damp absorbent pad (using water or a mild solvent like ethanol) to prevent aerosolization.

  • Collect: Carefully scoop the damp absorbent and spilled material using a non-sparking tool. Place it into a compatible, sealable hazardous waste container.

  • Wash: Wash the contaminated surface thoroughly with soap and water, as the compound is highly toxic to aquatic life and should not be washed down the drain.

Disposal Logistics:

Due to the presence of chlorine and iodine, this compound and all associated contaminated consumables (gloves, wipes, weigh boats) must be disposed of in a dedicated Halogenated Organic Waste stream. Incineration is the only acceptable method of destruction, as microbial degradation of heavily halogenated aromatics is highly inefficient and risks environmental accumulation[2]. Never dispose of this compound in standard biological or non-halogenated waste streams.

References

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: 8-Hydroxyquinoline." carlroth.com, [Link]

  • Chen, C., et al. "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions." nih.gov, [Link]

  • University of California, Riverside. "Chemical Hygiene Plan - Environmental Health & Safety." ucr.edu,[Link]

  • University of California, Irvine. "Chemical Hygiene Plan - ehs.uci.edu." uci.edu, [Link]

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